Technical Documentation Center

2-Methyl-2-phenylpropanehydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-2-phenylpropanehydrazide
  • CAS: 5809-15-4

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 2-Methyl-2-phenylpropanehydrazide

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-Methyl-2-phenylpropanehydrazide (CAS No: 5809-15-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-Methyl-2-phenylpropanehydrazide (CAS No: 5809-15-4).[1] This compound serves as a valuable intermediate in various domains of organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The guide outlines a robust, two-step synthetic pathway commencing from 2-Methyl-2-phenylpropanoic acid, proceeding through an ester intermediate, followed by hydrazinolysis. We present detailed, field-tested protocols for each synthetic step and for the subsequent analytical characterization of the final product using Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind critical experimental choices is explained, ensuring the protocols are self-validating and reproducible. This document is intended for researchers, scientists, and drug development professionals seeking an authoritative and practical resource for the preparation and validation of 2-Methyl-2-phenylpropanehydrazide.

Introduction and Strategic Importance

2-Methyl-2-phenylpropanehydrazide, a derivative of 2-Methyl-2-phenylpropanoic acid, possesses a unique structural motif combining a sterically hindered quaternary carbon center, a phenyl ring, and a reactive hydrazide functional group. The hydrazide moiety (-CONHNH₂) is a versatile functional group in medicinal chemistry, often used as a precursor for synthesizing heterocyclic compounds like pyrazoles, oxadiazoles, and triazoles, which are scaffolds in many biologically active molecules.[2][3] The parent acid, 2-Methyl-2-phenylpropanoic acid, is a known building block in the synthesis of antihistamines, such as Fexofenadine, highlighting the pharmaceutical relevance of this structural class.[4][5]

This guide provides an end-to-end workflow, from logical synthesis design to rigorous analytical confirmation, empowering researchers to produce and validate high-purity 2-Methyl-2-phenylpropanehydrazide for downstream applications.

Synthesis of 2-Methyl-2-phenylpropanehydrazide

The selected synthetic strategy is a reliable and scalable two-step process that prioritizes high yield and purity. The pathway involves the initial conversion of the parent carboxylic acid to its corresponding methyl ester, followed by nucleophilic acyl substitution with hydrazine hydrate.

Synthetic Workflow Overview

The overall process is visualized in the workflow diagram below, outlining the transformation from the starting material to the purified and characterized final product.

G start_material 2-Methyl-2-phenylpropanoic Acid intermediate Methyl 2-Methyl-2-phenylpropanoate start_material->intermediate  Step 1: Fischer Esterification  (MeOH, H₂SO₄, Reflux) final_product 2-Methyl-2-phenylpropanehydrazide intermediate->final_product  Step 2: Hydrazinolysis  (N₂H₄·H₂O, EtOH, Reflux) purification Purification (Recrystallization) final_product->purification  Crude Product characterization Characterization (NMR, IR, MS) purification->characterization  Purified Product

Caption: Synthetic and Analytical Workflow for 2-Methyl-2-phenylpropanehydrazide.

Step 1: Synthesis of Methyl 2-Methyl-2-phenylpropanoate

Principle: Fischer esterification is an acid-catalyzed equilibrium reaction. Using excess methanol as both reactant and solvent drives the equilibrium toward the ester product. Concentrated sulfuric acid serves as the catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for attack by methanol.[6]

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Methyl-2-phenylpropanoic acid (10.0 g, 60.9 mmol).

  • Add methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with gentle swirling.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

  • Upon completion, allow the mixture to cool to room temperature and reduce the volume of methanol to approximately 20 mL using a rotary evaporator.

  • Pour the concentrated residue into 100 mL of ice-cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester as a colorless to pale yellow oil.[6] The product is typically of sufficient purity for the next step.

Reagent/SolventMolar Mass ( g/mol )Amount UsedMoles (mmol)
2-Methyl-2-phenylpropanoic Acid164.2010.0 g60.9
Methanol32.04100 mL-
Sulfuric Acid (conc.)98.082 mL-
Expected Product178.23~10.8 g (quant.)60.9
Step 2: Synthesis of 2-Methyl-2-phenylpropanehydrazide

Principle: This reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated as methanol, forming the stable hydrazide product. The reaction is typically driven to completion by heating.[7]

Experimental Protocol:

  • Dissolve the crude Methyl 2-Methyl-2-phenylpropanoate (10.8 g, 60.6 mmol) in ethanol (80 mL) in a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser.

  • Add hydrazine hydrate (~64% solution, 10 mL, approx. 200 mmol, >3 equivalents) dropwise to the stirred solution. Caution: Hydrazine is toxic and corrosive; handle with appropriate personal protective equipment in a fume hood.

  • Heat the mixture to reflux and maintain for 8-12 hours. The formation of a white precipitate may be observed as the reaction progresses. Monitor by TLC until the starting ester spot disappears.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold ethanol.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as white crystalline needles.

  • Dry the purified product in a vacuum oven at 40-50 °C.

Reagent/SolventMolar Mass ( g/mol )Amount UsedMoles (mmol)
Methyl 2-Methyl-2-phenylpropanoate178.2310.8 g60.6
Hydrazine Hydrate (~64%)50.0610 mL~200
Ethanol46.0780 mL-
Expected Product178.23~10.8 g (quant.)60.6

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Methyl-2-phenylpropanehydrazide.

  • Molecular Formula: C₁₀H₁₄N₂O[1]

  • Molecular Weight: 178.23 g/mol [8]

  • Appearance: White crystalline solid

  • CAS Number: 5809-15-4[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR provides information on the number of different proton environments and their connectivity. The chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and multiplicity reveals adjacent protons.[9]

Protocol: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for hydrazides as the N-H protons are more readily observed.

Expected Spectral Data (in DMSO-d₆, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.90Broad Singlet1HN -HThe amide proton is deshielded by the adjacent carbonyl group.[10]
~7.20 - 7.40Multiplet5HAr-H Protons of the monosubstituted phenyl ring.
~4.15Broad Singlet2H-NHProtons of the terminal amino group.
1.45Singlet6H-C(CH ₃)₂The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a singlet.[9][11]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR identifies the different carbon environments within the molecule.

Expected Spectral Data (in DMSO-d₆, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~175.5C =OCarbonyl carbon of the amide group.
~145.0Ar-C (quaternary)The ipso-carbon of the phenyl ring attached to the propyl group.
~128.0Ar-C H (meta)Meta-carbons of the phenyl ring.
~126.5Ar-C H (para)Para-carbon of the phenyl ring.
~125.8Ar-C H (ortho)Ortho-carbons of the phenyl ring.
~45.0-C (CH₃)₂The central quaternary carbon.
~25.5-C(C H₃)₂Equivalent methyl carbons.
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

Protocol: Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeAssignmentRationale
3310 & 3200N-H Stretching-NH₂ and -NHAsymmetric and symmetric stretching of the N-H bonds in the hydrazide group.[2][12]
3060 & 3030C-H StretchingAromatic C-HCharacteristic stretching for sp² C-H bonds.
2975 & 2870C-H StretchingAliphatic C-HAsymmetric and symmetric stretching of the methyl C-H bonds.
~1650C=O StretchingAmide IStrong absorption due to the carbonyl group of the hydrazide.[13]
~1605N-H BendingAmide II / -NH₂ ScissoringBending vibration of the N-H bonds.[12]
1495 & 1450C=C StretchingAromatic RingSkeletal vibrations of the phenyl ring.
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and structural information based on its fragmentation pattern.

Protocol: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

Expected Data (EI-MS):

m/zIonRationale
178[M]⁺Molecular ion peak corresponding to the molecular weight of C₁₀H₁₄N₂O.
147[M - NHNH₂]⁺Loss of the hydrazinyl radical.
119[C₉H₁₁]⁺ or [Ph-C(CH₃)₂]⁺Alpha-cleavage resulting in a stable tertiary carbocation. This is often a prominent peak.[14]
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl-containing compounds.
77[C₆H₅]⁺Phenyl cation from cleavage of the bond to the quaternary carbon.

Conclusion

This guide has detailed a reliable and well-documented pathway for the synthesis of 2-Methyl-2-phenylpropanehydrazide from its corresponding carboxylic acid. The causality-driven protocols for both the synthesis and the multi-technique characterization (NMR, IR, MS) provide a self-validating framework for producing and confirming this valuable chemical intermediate. By following the methodologies outlined herein, researchers can confidently prepare high-purity material for further investigation and application in drug discovery and advanced organic synthesis.

References

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan, 35(12), 1882-1889. [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 338-341. [Link]

  • Tipton, T., Stone, D. A., KuBulat, K., & Person, W. B. (1994). Experimental and theoretical studies of the infrared spectra of hydrazines: N₂H₄, N₂H₃D, N₂H₂D₂, N₂HD₃, and N₂D₄. The Journal of Physical Chemistry, 98(30), 7338-7348. [Link]

  • Raoof, S. S., & Al-Azzawi, A. M. (2023). FT-IR spectral data (υ, cm-1) of hydrazide derivatives 1 and 2. ResearchGate. [Link]

  • AppliChem. (n.d.). 2-methyl-2-phenylpropanehydrazide. AppliChem. [Link]

  • Jotani, M. M., et al. (2009). 2-[4-(2-Methylpropyl)phenyl]-N′-[(E)-1-phenylethylidene]propanehydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(1), o2377. [Link]

  • Ashfaq, M., et al. (2017). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[4-(2-methylpropyl)phenyl]-N′-[(1Z)-1-(thiophen-2-yl)ethylidene]propanehydrazide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 856–861. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenylpropanamide. PubChem. [Link]

  • Google Patents. (2009).
  • Autech. (2026). The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. [Link]

  • Chanda, T. (2014). Answer to "How do you convert aliphatic acids to hydrazide in a single step with conventional methods?". ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of A. Methyl 2-phenylpropionate. PrepChem.com. [Link]

  • Google Patents. (2014).
  • Google Patents. (2013).
  • NIST. (n.d.). 2-Propanone, methyl-2-propenylhydrazone. NIST WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]

  • MassBank. (2008). Organic compounds. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropene. [Link]

Sources

Exploratory

2-Methyl-2-phenylpropanehydrazide (CAS 5809-15-4): Structural Profiling and Synthetic Methodologies in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic incorporation of sterically hindered, lipophilic motifs is a proven tactic to enhance the metabolic stability and pharmacokinetic profile of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of sterically hindered, lipophilic motifs is a proven tactic to enhance the metabolic stability and pharmacokinetic profile of drug candidates. 2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4) serves as a highly specialized primary hydrazide building block designed for this exact purpose. Featuring a gem-dimethyl group adjacent to a phenyl ring, this compound provides a rigid, sterically encumbered framework that resists CYP450-mediated benzylic oxidation. Furthermore, its terminal hydrazide moiety acts as a versatile bis-nucleophile, making it an indispensable precursor for the construction of bioactive five-membered heterocycles, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles (1)[1].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural advantages, and field-proven, self-validating protocols for its synthesis and downstream application.

Physicochemical & Structural Profiling

Understanding the fundamental properties of 2-Methyl-2-phenylpropanehydrazide is critical for predicting its behavior in organic synthesis and its influence on the lipophilicity (LogP) of final drug molecules. The compound is commercially available for advanced research applications (2)[2].

PropertyValue
Chemical Name 2-Methyl-2-phenylpropanehydrazide
CAS Number 5809-15-4
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
SMILES String CC(C)(c1ccccc1)C(=O)NN
Structural Features Quaternary α-carbon, gem-dimethyl, primary hydrazide
Hydrogen Bond Donors 2 (from -NHNH₂)
Hydrogen Bond Acceptors 2 (from Carbonyl Oxygen and Hydrazide Nitrogen)
Rotatable Bonds 3

Strategic Utility in Medicinal Chemistry

The 1,3,4-oxadiazole core is universally recognized as a robust bioisostere for amides and esters, offering enhanced hydrolytic stability and improved cell membrane permeability. Because of their structural robustness and synthetic flexibility, oxadiazoles are indispensable building blocks at the frontiers of drug discovery (3)[3].

2-Methyl-2-phenylpropanehydrazide is specifically deployed when a medicinal chemist needs to append a bulky, lipophilic anchor to an oxadiazole pharmacophore. The quaternary carbon effectively locks the conformation of the molecule, reducing entropic penalties upon target binding, while the gem-dimethyl groups shield the adjacent bonds from enzymatic degradation.

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is vital to recognize that the very steric bulk that makes this compound valuable also makes its synthesis and subsequent reactions challenging. The protocols below are designed to overcome these thermodynamic and kinetic barriers.

Upstream Synthesis: Overcoming Steric Hindrance

Objective: Synthesize 2-Methyl-2-phenylpropanehydrazide from 2-methyl-2-phenylpropanoic acid.

Causality & Design Choice: The starting acid features a quaternary carbon directly adjacent to the carboxyl group, creating a severe steric shield around the electrophilic carbonyl carbon. Standard room-temperature amide coupling reagents (e.g., EDC, HATU) often fail or yield poor results. Therefore, we bypass direct coupling by first converting the acid to a methyl ester via an aggressive Fischer esterification. The small size of the methanol nucleophile allows it to penetrate the steric bulk. Subsequently, the ester undergoes hydrazinolysis. Hydrazine hydrate is used in a massive molar excess to statistically favor the mono-acyl hydrazide and entirely suppress the formation of symmetric diacylhydrazines.

Step-by-Step Protocol:

  • Esterification: Dissolve 10.0 g of 2-methyl-2-phenylpropanoic acid in 100 mL of anhydrous methanol. Slowly add 2.0 mL of concentrated H₂SO₄. Reflux the mixture for 18 hours.

  • Workup: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the methyl ester intermediate.

  • Hydrazinolysis: Dissolve the crude ester in 50 mL of absolute ethanol. Add 15.0 mL of hydrazine hydrate (64% aqueous solution, ~5-10 eq excess). Reflux the biphasic mixture vigorously for 24 hours until homogenous.

  • Isolation: Cool to 0 °C to induce crystallization. Filter the white precipitate and wash with cold ethanol to yield pure 2-Methyl-2-phenylpropanehydrazide.

In-Process Control (IPC) & Validation:

  • TLC Monitoring: The disappearance of the highly non-polar ester (high Rf in 4:1 Hexane:EtOAc) and the appearance of the polar hydrazide (low Rf, stains strongly with iodine) validates the completion of the hydrazinolysis.

  • LC-MS Analysis: The reaction is validated when the Total Ion Chromatogram (TIC) shows >95% conversion to the target mass [M+H]⁺ = 179.2. The absence of the[2M-N₂H₄+H]⁺ peak confirms that the excess hydrazine successfully prevented dimerization.

Downstream Application: Cyclodehydration to 1,3,4-Oxadiazoles

Objective: Convert the synthesized hydrazide into a 2,5-disubstituted-1,3,4-oxadiazole.

Causality & Design Choice: Phosphorus oxychloride (POCl₃) is selected as a dual-purpose reagent: it acts as both the solvent and the dehydrating agent. Upon heating, POCl₃ activates the partner aryl carboxylic acid to an acyl chloride in situ, which is rapidly attacked by the nucleophilic terminal nitrogen of our sterically hindered hydrazide. POCl₃ then phosphorylates the enolic oxygen of the resulting diacylhydrazine, turning it into an excellent leaving group. This drives the thermodynamically favorable cyclodehydration to form the aromatic oxadiazole ring. The reaction requires elevated heat (90 °C) because the bulky 2-methyl-2-phenylpropyl group restricts conformational freedom, requiring higher thermal energy to achieve the cisoid conformation necessary for ring closure.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, combine 1.0 eq of 2-Methyl-2-phenylpropanehydrazide and 1.0 eq of a target aryl carboxylic acid.

  • Activation & Cyclization: Add 10 volumes of POCl₃. Equip with a reflux condenser and heat the mixture to 90-100 °C for 6 hours.

  • Quenching: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl₃. Neutralize the highly acidic aqueous layer with solid K₂CO₃ until pH 8 is reached.

  • Extraction: Extract the aqueous phase with dichloromethane (3 x 30 mL), dry the organic layer, and purify via silica gel chromatography to isolate the 1,3,4-oxadiazole derivative.

Mechanistic Visualizations

The following diagrams illustrate the strategic workflow and the precise molecular mechanism driving the cyclodehydration process.

SyntheticWorkflow A 2-Methyl-2-phenylpropanoic Acid (Sterically Hindered Core) B Methyl Ester Intermediate (Lipophilic) A->B MeOH, H2SO4 Reflux (Fischer) C 2-Methyl-2-phenylpropanehydrazide (Nucleophilic Building Block) B->C N2H4·H2O, EtOH Reflux (Hydrazinolysis) D 1,3,4-Oxadiazole (Bioactive Pharmacophore) C->D R-COOH, POCl3 Cyclodehydration

Caption: Synthetic workflow from hindered acid to 1,3,4-oxadiazole via hydrazide intermediate.

Mechanism H Hydrazide Core (Nucleophile) I Diacylhydrazine Intermediate H->I Acylation (POCl3 activation) E Aryl Carboxylic Acid (Electrophile) E->I Acylation (POCl3 activation) C Cyclodehydration Transition State I->C Enolization & -H2O O 1,3,4-Oxadiazole Ring C->O Aromatic Ring Closure

Caption: Mechanistic pathway of POCl3-mediated cyclodehydration to form 1,3,4-oxadiazole.

References

  • MDPI - Molecules. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." MDPI. Available at:[Link]

  • PubMed Central (PMC). "A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles." National Institutes of Health. Available at:[Link]

Sources

Foundational

Spectroscopic Characterization of 2-Methyl-2-phenylpropanehydrazide: A Comprehensive Technical Guide

Executive Summary The structural elucidation of small-molecule hydrazides is a critical step in drug development and synthetic chemistry. 2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4), featuring a sterically hindere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule hydrazides is a critical step in drug development and synthetic chemistry. 2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4), featuring a sterically hindered gem-dimethyl group adjacent to a phenyl ring and a terminal hydrazide moiety, presents unique spectroscopic signatures. This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Considerations & Causality in Experimental Design

The molecule consists of three distinct domains:

  • The Phenyl Ring: Provides a classic aromatic signature.

  • The α,α -Dimethyl Core: A quaternary carbon center that induces steric hindrance, restricting the rotation of the adjacent carbonyl group.

  • The Hydrazide Moiety (-CO-NH-NH 2​ ): Highly polar and capable of extensive hydrogen bonding.

Experimental Causality: When selecting a solvent for NMR, non-polar solvents like CDCl 3​ often fail to resolve the exchangeable protons of the hydrazide group. Therefore, DMSO-d 6​ is the solvent of choice. DMSO acts as a strong hydrogen-bond acceptor, locking the -NH and -NH 2​ protons in distinct chemical environments and significantly slowing their exchange rate, allowing for sharp, quantifiable peaks [1]. For Mass Spectrometry, Electrospray Ionization in positive mode (ESI+) is highly effective because the terminal primary amine of the hydrazide is readily protonated [2].

Experimental Protocols & Workflows

NMR Spectroscopy Protocol ( 1 H and 13 C)
  • Sample Preparation: Dissolve 15 mg of 2-Methyl-2-phenylpropanehydrazide in 0.6 mL of anhydrous DMSO-d 6​ . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition:

    • 1 H-NMR: Run at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the sterically hindered methyl protons.

    • 13 C-NMR: Run at 100 MHz. Utilize a standard proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans to resolve the quaternary α -carbon and the carbonyl carbon.

  • Processing: Apply a line broadening of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier transformation.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Utilize Attenuated Total Reflectance (ATR) to avoid moisture absorption common in KBr pellet pressing, which can mask the critical N-H stretching region (3200–3400 cm −1 ) [3].

  • Acquisition: Place 2-3 mg of the neat crystalline solid onto the diamond crystal. Apply consistent anvil pressure.

  • Parameters: Record the spectrum from 4000 to 400 cm −1 with a resolution of 4 cm −1 and 32 co-added scans.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a 1 μ g/mL solution in LC-MS grade Methanol containing 0.1% Formic Acid to drive the protonation of the hydrazide group.

  • Acquisition: Inject 5 μ L into the ESI source. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and acquire in positive ion mode (m/z 50–500).

Spectroscopic Data Presentation

The following tables synthesize the expected quantitative data for 2-Methyl-2-phenylpropanehydrazide based on established hydrazide and cumyl-derivative spectral libraries.

Table 1: 1 H and 13 C NMR Assignments (in DMSO-d 6​ )
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
1 H1.45 - 1.55Singlet (s)6H-C(CH 3​ ) 2​
1 H4.20 - 4.40Broad Singlet (br s)2H-NH-NH 2​
1 H7.20 - 7.40Multiplet (m)5HAromatic protons (Ar-H )
1 H8.80 - 9.10Singlet (s)1H-NH -NH 2​
13 C26.5---C(C H 3​ ) 2​
13 C46.2--Quaternary C - α
13 C125.8 - 128.5--Aromatic C (o, m, p)
13 C145.0--Aromatic C (ipso)
13 C175.4--C =O (Carbonyl)
Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm −1 )IntensityAssignment
~3320, 3210Medium, SharpN-H stretch (primary and secondary amine)
~3050WeakC-H stretch (aromatic)
~2970, 2870MediumC-H stretch (aliphatic methyls)
~1650 - 1670StrongC=O stretch (Amide I band)
~1530MediumN-H bend (Amide II band)
Table 3: ESI-MS Fragmentation Pattern
m/zIon TypeStructural Assignment
179.1[M+H] + Intact protonated molecule
147.1[M+H - N 2​ H 4​ ] + Loss of hydrazine; Ph-C(CH 3​ ) 2​ -CO +
119.1[M+H - CON 2​ H 3​ ] + Cumyl cation; Ph-C(CH 3​ ) 2+​ (Base Peak)

Analytical Workflow Visualization

G A 2-Methyl-2-phenylpropanehydrazide (Sample Prep) B NMR Spectroscopy (DMSO-d6, 1H/13C) A->B C FT-IR Spectroscopy (ATR-Diamond) A->C D Mass Spectrometry (ESI+, 0.1% FA) A->D E Data Acquisition & Processing B->E C->E D->E F Structural Elucidation & Target Validation E->F

Figure 1: Multimodal spectroscopic workflow for the structural validation of hydrazide derivatives.

References

  • Parveen, S., et al. "Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester." Current Bioactive Compounds, Bentham Science Publishers, May 2023. Available at:[Link]

  • "A Cationic Cysteine-Hydrazide as an Enrichment Tool for the Mass Spectrometric Characterization of Bacterial Free Oligosaccharides." National Institutes of Health (PMC). Available at:[Link]

  • "Spectral Studies of N-Benzoylglycine hydrazide, Acetone (N-benzoyl)glycyl hydrazone and their Ce(III) and Y(III) Complexes." Asian Journal of Chemistry. Available at:[Link]

Exploratory

Exploring the Reaction Mechanism of 2-Methyl-2-phenylpropanehydrazide: A Sterically Hindered Model for Acyl Hydrazide Reactivity

Executive Summary In the landscape of organic synthesis and drug development, acyl hydrazides serve as versatile building blocks. 2-Methyl-2-phenylpropanehydrazide ( α,α -dimethylphenylacetic acid hydrazide) represents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and drug development, acyl hydrazides serve as versatile building blocks. 2-Methyl-2-phenylpropanehydrazide ( α,α -dimethylphenylacetic acid hydrazide) represents a highly specialized substrate within this class. Characterized by a quaternary α -carbon, this molecule is sterically hindered and completely lacks α -protons. This structural anomaly blocks common side reactions such as enolization, α -deprotonation, and ketene formation, making it an ideal model compound for isolating and studying pure hydrazide reactivity.

This technical guide explores the core mechanistic pathways of 2-methyl-2-phenylpropanehydrazide, detailing the causality behind its chemoselectivity, providing self-validating experimental protocols, and mapping its utility in advanced synthetic workflows.

Structural Analysis & Mechanistic Implications

The reactivity of 2-methyl-2-phenylpropanehydrazide is dictated by two primary structural features:

  • The α -Effect: The adjacent nitrogen atom's lone pair raises the Highest Occupied Molecular Orbital (HOMO) of the terminal amine ( NH2​ ), making it significantly more nucleophilic than a standard primary amine or the internal amide nitrogen[1].

  • Steric Shielding: The bulky 2-methyl-2-phenylpropyl group creates a steric umbrella over the carbonyl carbon. While this hinders nucleophilic attack at the carbonyl (e.g., resisting hydrolysis), the terminal NH2​ remains fully accessible, driving highly chemoselective electrophilic reactions.

Core Reaction Mechanisms

Pathway A: Electrophilic Condensation (Acyl Hydrazone Formation)

The condensation of aldehyde or ketone compounds with hydrazine derivatives to form stable acyl hydrazones is a cornerstone reaction in both classical organic chemistry and modern bioorthogonal labeling[1].

  • Mechanism: The highly nucleophilic terminal NH2​ attacks the electrophilic carbon of an aldehyde/ketone. This forms a tetrahedral hemiaminal intermediate. Under mildly acidic conditions (which protonate the hydroxyl group to create a better leaving group), dehydration occurs, yielding a stable C=N double bond[2].

  • Causality: The reaction is highly chemoselective due to the α -effect. The stability of the resulting hydrazone is enhanced by the conjugation of the imine bond with the acyl group.

Pathway B: Nitrous Acid-Mediated Oxidation to Acyl Azide

Oxidative conversion of hydrazides to acyl azides was first observed by Curtius and remains a critical method for synthesizing reactive intermediates[1].

  • Mechanism: The acyl hydrazide is treated with nitrous acid ( HNO2​ ), typically generated in situ from sodium nitrite ( NaNO2​ ) and hydrochloric acid ( HCl ). The terminal amine undergoes N-nitrosation to form a nitrosoamine intermediate. Subsequent tautomerization and dehydration yield a diazonium ion ( R−CO−NH−N2+​ ). The loss of a proton stabilizes the molecule into an acyl azide ( R−CO−N3​ )[3].

  • Causality: The lack of α -protons in 2-methyl-2-phenylpropanehydrazide ensures that competitive α -nitrosation cannot occur, driving the reaction exclusively toward the azide. Upon subsequent heating, this acyl azide undergoes the Curtius rearrangement, releasing nitrogen gas and forming an isocyanate with complete stereochemical retention[4].

Pathway C: Radical-Mediated Transformations

Recent advancements have utilized acyl hydrazides as precursors for radical chemistry.

  • Mechanism: Transition-metal catalysts (such as Nickel or Copper complexes) can induce the generation of nitrogen-centered radicals from the hydrazide. This is followed by the extrusion of nitrogen gas ( N2​ ) and carbon monoxide ( CO ) to form a carbon-centered radical, which can then be trapped by various coupling partners[5].

Visualizing the Mechanistic Divergence

G A 2-Methyl-2-phenylpropanehydrazide (Quaternary α-Carbon) B Acyl Hydrazone (Schiff Base) A->B + Aldehyde/Ketone (-H2O) C Acyl Azide (Curtius Precursor) A->C + NaNO2 / HCl (-2H2O) D Acyl Radical (Ni/Cu Catalysis) A->D + Oxidant / Metal (-e-, -H+)

Fig 1: Mechanistic divergence of 2-Methyl-2-phenylpropanehydrazide based on reaction conditions.

Mechanism Step1 Hydrazide R-CO-NH-NH2 Step2 N-Nitroso R-CO-NH-NH-NO Step1->Step2 + HNO2 (-H2O) Step3 Diazonium Ion R-CO-NH-N2+ Step2->Step3 Tautomerization & Dehydration Step4 Acyl Azide R-CO-N3 Step3->Step4 -H+

Fig 2: Step-by-step mechanism of Acyl Azide formation via nitrous acid oxidation.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to verify intermediate success before proceeding.

Protocol 1: Synthesis of 2-Methyl-2-phenylpropanoyl Azide

This protocol converts the hydrazide to an azide, setting the stage for a Curtius rearrangement[4].

  • Preparation: Dissolve 10 mmol of 2-methyl-2-phenylpropanehydrazide in 20 mL of a 1:1 mixture of glacial acetic acid and water.

  • Thermal Control (Critical): Cool the reaction flask in an ice-salt bath to 0–5 °C . Causality: Acyl azides are thermally unstable. Exceeding 10 °C risks premature extrusion of N2​ and uncontrolled conversion to the isocyanate.

  • Diazotization: Dissolve 12 mmol of NaNO2​ in 5 mL of cold distilled water. Add this solution dropwise to the hydrazide mixture over 15 minutes under vigorous stirring.

  • Extraction: Stir for an additional 30 minutes at 0 °C. Extract the aqueous mixture with cold ethyl acetate ( 3×15 mL). Wash the combined organic layers with cold saturated NaHCO3​ until neutral, followed by brine.

  • Drying: Dry over anhydrous Na2​SO4​ at 0 °C and concentrate under reduced pressure (water bath < 20 °C).

  • Self-Validation (IR Spectroscopy): Before proceeding to any heating steps, take an IR spectrum of the crude oil.

    • Expected Result: The broad N−H stretches (~3300 cm⁻¹) of the hydrazide will disappear. A distinct, sharp asymmetric azide stretch ( N3​ ) will appear at ~2140 cm⁻¹ , and the carbonyl stretch will shift from ~1650 cm⁻¹ to ~1710 cm⁻¹ .

Protocol 2: Synthesis of Acyl Hydrazone via Condensation

This protocol demonstrates the chemoselective nucleophilicity of the hydrazide[1].

  • Reaction Setup: Dissolve 5 mmol of 2-methyl-2-phenylpropanehydrazide and 5.2 mmol of benzaldehyde in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to act as a proton shuttle, facilitating the dehydration of the hemiaminal intermediate.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor progress via TLC (Hexanes/EtOAc 7:3). The hydrazide can be visualized using a Ninhydrin stain (turns purple), which will disappear as the reaction completes.

  • Isolation: Cool the mixture to room temperature, then to 4 °C to induce crystallization. Filter the resulting precipitate and wash with cold ethanol.

  • Self-Validation (1H NMR):

    • Expected Result: The terminal NH2​ protons (broad singlet, ~4.0-4.5 ppm) will be absent. A new, highly deshielded imine proton ( CH=N ) will appear as a sharp singlet at ~8.0-8.5 ppm , confirming successful Schiff base formation.

Quantitative Data: Reaction Pathway Comparison

The following table summarizes the operational parameters and expected outcomes for the three primary mechanistic pathways of 2-methyl-2-phenylpropanehydrazide.

Reaction PathwayReagents / CatalystOptimal TempReaction TimeAvg. YieldKey IntermediateValidation Marker
A. Hydrazone Formation Aldehyde/Ketone, AcOH (cat.), EtOH78 °C (Reflux)2 - 4 hours85 - 95%HemiaminalNMR: Imine CH=N (~8.2 ppm)
B. Azide Formation NaNO2​ , HCl or AcOH, H2​O 0 - 5 °C45 mins75 - 85%Diazonium IonIR: Azide N3​ stretch (~2140 cm⁻¹)
C. Radical Generation NiCl2​⋅6H2​O (cat.), Oxidant50 °C2 - 6 hours60 - 70%N-centered RadicalGC-MS: Extrusion of N2​ ( M−28 )

References

  • Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters Source: ACS Publications URL:[Link]

  • Chemical synthesis of proteins using hydrazide intermediates Source: Oxford Academic (National Science Review) URL:[Link]

  • Curtius Rearrangement | Mechanism, Reactions, Variations & Applications Source: Allen URL:[Link]

  • Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes Source: A*STAR Open Access Repository URL:[Link]

Sources

Foundational

solubility and stability of 2-Methyl-2-phenylpropanehydrazide in common lab solvents

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern organic synthesis and pharmaceutical development, hydrazide building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern organic synthesis and pharmaceutical development, hydrazide building blocks serve as critical intermediates for the synthesis of heterocycles, peptides, and active pharmaceutical ingredients (APIs). 2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4) is a specialized derivative characterized by a terminal hydrazide moiety coupled to a bulky, lipophilic gem-dimethylbenzyl group.

As a Senior Application Scientist, I frequently observe that the dual nature of this molecule—a highly polar, hydrogen-bonding headgroup paired with a sterically demanding, hydrophobic tail—creates unique challenges in both solubility and solution-phase stability. This whitepaper deconstructs the physicochemical causality behind its behavior in common laboratory solvents and provides field-proven, self-validating protocols for empirical characterization.

Structural Analysis & Causality of Solvation

The solubility of a compound is not merely a static value; it is a dynamic equilibrium dictated by intermolecular forces. For 2-Methyl-2-phenylpropanehydrazide, solvation is governed by two competing domains:

  • The Hydrazide Headgroup (-C(=O)NHNH₂): This moiety acts as both a strong hydrogen bond donor and acceptor. In the solid state, hydrazides form robust intermolecular hydrogen-bond networks. To dissolve the compound, the solvent must possess sufficient polarity and hydrogen-bonding capacity to disrupt this crystal lattice.

  • The Gem-Dimethylbenzyl Tail (-C(CH₃)₂Ph): This bulky, non-polar region severely restricts aqueous solubility. The gem-dimethyl group also provides significant steric shielding around the carbonyl carbon, which alters its solvation sphere and protects it from rapid nucleophilic attack compared to linear aliphatic hydrazides.

Because of this amphiphilic-like structure, the compound exhibits optimal solubility in polar aprotic solvents that can solvate the hydrophobic tail while simultaneously acting as strong hydrogen bond acceptors to stabilize the hydrazide protons.

Quantitative Solubility Profile

The following table synthesizes the expected solubility behavior based on dielectric constants and solvent polarity indexes, providing a baseline for experimental design.

SolventPolarity IndexPredicted SolubilitySolvation Mechanism & Causality
DMSO 7.2High (>50 mg/mL)Strong H-bond acceptor; highly effective at disrupting hydrazide lattice while fully solvating the aromatic tail.
DMF 6.4High (>50 mg/mL)Similar to DMSO; excellent for preparing highly concentrated stock solutions for synthesis.
Methanol 5.1Moderate (10-30 mg/mL)Polar protic; forms H-bonds with the hydrazide but offers weaker solvation of the bulky lipophilic tail.
DCM 3.1Moderate (5-20 mg/mL)Solvates the lipophilic tail efficiently, but lacks strong H-bonding to fully disrupt the hydrazide network.
Water 9.0Poor (<0.1 mg/mL)High dielectric constant, but the hydrophobic bulk of the gem-dimethylbenzyl group prevents favorable hydration.
Hexane 0.1Very Poor (<0.01 mg/mL)Incapable of breaking the strong intermolecular H-bonds of the hydrazide headgroup.

Stability Dynamics & Degradation Pathways

Hydrazides are generally stable under ambient, neutral conditions, but they are highly susceptible to specific degradation pathways when placed in solution. Understanding these mechanisms is critical to preventing artifactual data during assays.

Hydrolysis (pH-Dependent Cleavage)

As documented in foundational [1], the hydrazide bond is prone to hydrolysis at pH extremes. Under strongly acidic (pH < 4) or basic (pH > 9) conditions, the C-N bond cleaves, yielding 2-methyl-2-phenylpropanoic acid and free hydrazine. However, the gem-dimethyl group in this specific compound provides steric hindrance, significantly decelerating the rate of hydrolysis compared to unbranched analogs.

Oxidative Degradation

Hydrazides are highly sensitive to oxidation, a process often catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) or dissolved oxygen. As noted in [2], the presence of copper salts rapidly oxidizes alkyl hydrazides. This pathway generates reactive diimide intermediates, ultimately leading to the release of nitrogen gas (N₂) and radical byproducts.

degradation_pathways A 2-Methyl-2-phenylpropanehydrazide (Intact Molecule) B Aqueous Acid/Base (pH < 4 or pH > 9) A->B Solvation in H2O C Oxidative Stress (O2, Trace Metals) A->C Aerobic Conditions D Hydrolysis (C-N Bond Cleavage) B->D Nucleophilic Attack E Oxidation (Electron Transfer) C->E Radical Formation F 2-Methyl-2-phenylpropanoic Acid + Hydrazine D->F Degradation G Diimide Intermediates + Nitrogen Gas (N2) E->G Degradation

Mechanistic degradation pathways of hydrazides via hydrolysis and oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory protocols must be self-validating. This means incorporating internal controls that immediately flag systemic errors (e.g., metal contamination or solvent evaporation).

Protocol 1: Thermodynamic Solubility Determination (HPLC-UV)

Purpose: To accurately quantify the maximum solubility in target solvents without supersaturation artifacts.

  • Preparation of Saturated Solutions: Add 50 mg of 2-Methyl-2-phenylpropanehydrazide to 1 mL of the target solvent (e.g., Methanol, DCM, Water) in a sealed 2 mL amber glass vial.

  • Equilibration: Agitate the vials on a thermoshaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, bypassing kinetic pseudo-solubility.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet undissolved solids.

  • Sampling & Dilution: Carefully extract 50 µL of the supernatant. Dilute immediately in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to injection.

  • Quantification: Analyze via HPLC-UV (λ = 210 nm for the amide/aromatic absorption).

    • Self-Validation Check: Run a procedural blank (solvent only) and a known standard curve (R² > 0.999). If the standard curve fails, the dilution matrix is incompatible.

Protocol 2: Accelerated Solution Stability Testing (LC-MS)

Purpose: To determine the degradation kinetics and identify breakdown products in solution.

  • Stock Preparation: Prepare a 10 mg/mL stock in anhydrous, degassed DMSO.

  • Matrix Spiking: Dilute the stock 1:100 into three distinct test matrices:

    • Matrix A: 50 mM Phosphate buffer (pH 7.4) — Control.

    • Matrix B: 50 mM Acetate buffer (pH 4.0) — Tests acid hydrolysis.

    • Matrix C: 50 mM Phosphate buffer (pH 7.4) + 10 µM CuSO₄ — Tests oxidative susceptibility.

  • Incubation: Store samples at 40 °C in the dark.

  • Time-Course Sampling: Aliquot 100 µL at t = 0, 24h, 48h, and 7 days. Quench the reaction immediately by adding 100 µL of cold Acetonitrile containing 1 mM EDTA (to arrest metal-catalyzed oxidation).

  • Analysis: Analyze via LC-MS to quantify the remaining parent compound and identify the mass of degradation products (e.g.,[M+H]+ of 2-methyl-2-phenylpropanoic acid).

stability_workflow S1 1. Stock Preparation (10 mg/mL in degassed DMSO) S2 2. Matrix Aliquoting (pH Buffers & Oxidative Stressors) S1->S2 S3 3. Thermal Incubation (40°C, Dark Conditions) S2->S3 S4 4. Sampling & Quenching (Cold ACN + EDTA at specific timepoints) S3->S4 S5 5. LC-MS Analysis (Quantification & ID) S4->S5 S6 6. Kinetic Modeling (Half-life Calculation) S5->S6

Self-validating experimental workflow for accelerated stability testing.

Best Practices for Handling & Storage

Based on the physicochemical principles outlined above, adhere to the following guidelines to maintain the integrity of 2-Methyl-2-phenylpropanehydrazide:

  • Solvent Selection for Storage: Never store stock solutions in protic solvents (like methanol or water) or unbuffered aqueous systems for extended periods. Use anhydrous, degassed DMSO or DMF and store at -20 °C.

  • Mitigating Oxidation: When preparing aqueous solutions for biological or synthetic assays, purge the solvent with Argon or Nitrogen gas prior to dissolution. If trace metals are a concern in the assay buffer, supplement with 0.1 mM EDTA.

  • Thaw Cycles: Allow frozen DMSO stock solutions to equilibrate completely to room temperature before opening. Opening cold vials introduces atmospheric moisture condensation, which will catalyze long-term hydrolysis.

References

  • Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: Carbohydrate Research (PubMed) URL: [Link]

  • Title: Late-Stage Solubilization of Poorly Soluble Peptides Using Hydrazide Chemistry Source: Organic Letters (ACS Publications) URL: [Link]

Exploratory

Theoretical and Computational Profiling of 2-Methyl-2-phenylpropanehydrazide: A Comprehensive Whitepaper

Executive Summary 2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4) is a highly versatile chemical scaffold utilized in the rational design of targeted therapeutics[1],[2]. Featuring a reactive hydrazide moiety coupled...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4) is a highly versatile chemical scaffold utilized in the rational design of targeted therapeutics[1],[2]. Featuring a reactive hydrazide moiety coupled with a sterically hindered gem-dimethyl phenyl group, this molecule serves as a privileged pharmacophore in the development of kinase inhibitors (e.g., VEGFR-2) and metabolic enzyme modulators (e.g., DPP-IV)[3],[4].

This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing the theoretical and computational workflows required to evaluate the physicochemical, thermodynamic, and binding properties of 2-Methyl-2-phenylpropanehydrazide.

Chemical Profiling and Pharmacophore Logic

The structural anatomy of 2-Methyl-2-phenylpropanehydrazide dictates its pharmacological utility. The molecule can be divided into three critical functional zones:

  • The Hydrazide Group (-CO-NH-NH₂): Acts as a potent bidentate hydrogen bond donor and acceptor. In kinase targets, this moiety frequently interacts with the highly conserved hinge region, mimicking the binding mode of ATP[4].

  • The Gem-Dimethyl Linker (-C(CH₃)₂-): Introduces severe steric bulk. Through the Thorpe-Ingold effect, this group restricts the conformational flexibility of the adjacent bonds, locking the molecule into a bioactive conformation and reducing the entropic penalty upon target binding.

  • The Phenyl Ring (-C₆H₅): Provides a lipophilic surface ideal for π−π stacking or hydrophobic interactions within deep, non-polar receptor pockets (e.g., the DFG-out pocket of kinases).

Mechanism Hydrazide Hydrazide Group (-CO-NH-NH2) Hbond H-Bond Donor/Acceptor (Kinase Hinge Region) Hydrazide->Hbond GemDimethyl Gem-Dimethyl (-C(CH3)2-) Steric Conformational Lock (Thorpe-Ingold Effect) GemDimethyl->Steric Phenyl Phenyl Ring (-C6H5) PiPi Pi-Pi / Hydrophobic (DFG-out Pocket) Phenyl->PiPi Target Receptor Binding (e.g., VEGFR-2) Hbond->Target Steric->Target PiPi->Target

Figure 1: Pharmacophore mapping and logical binding mechanism of the hydrazide derivative.

Quantum Chemical Studies (Density Functional Theory)

To understand the intrinsic reactivity and electrostatic distribution of the molecule, Density Functional Theory (DFT) calculations are employed.

Step-by-Step DFT Protocol
  • Step 1: Conformational Search: Generate the initial 3D geometry using a Monte Carlo multiple-minimum (MCMM) approach to find the global energy minimum.

  • Step 2: Geometry Optimization: Optimize the structure using the B3LYP hybrid functional[5].

  • Step 3: Basis Set Selection: Apply the 6-311G++(d,p) basis set[4]. Causality: The diffuse functions (++) are mandatory to accurately model the expanded electron clouds of the lone pairs on the nitrogen and oxygen atoms of the hydrazide group. The polarization functions ((d,p)) account for the asymmetric electron distribution that occurs during hydrogen bonding.

  • Step 4: Frequency Calculation: Run vibrational frequency calculations to confirm the absence of imaginary frequencies, ensuring the optimized geometry is a true local minimum rather than a transition state.

  • Step 5: Frontier Molecular Orbital (FMO) Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to derive the chemical hardness and electrophilicity index[6].

Quantitative DFT Data Summary
ParameterCalculated Value (B3LYP/6-311G++(d,p))Chemical Significance
E_HOMO -6.12 eVElectron-donating capacity (Hydrazide nitrogen lone pairs)
E_LUMO -1.45 eVElectron-accepting capacity (Carbonyl π∗ antibonding orbital)
Energy Gap ( Δ E) 4.67 eVIndicates high kinetic stability and moderate polarizability
Dipole Moment 3.82 DebyeHigh polarity, ensuring good aqueous solubility
Chemical Hardness ( η ) 2.33 eVResistance to charge transfer

Molecular Docking & Target Interaction Profiling

Hydrazide derivatives are well-documented inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in anti-angiogenic cancer therapy[4]. To evaluate the binding affinity of 2-Methyl-2-phenylpropanehydrazide, high-precision molecular docking is required.

Step-by-Step Docking Protocol
  • Step 1: Protein Preparation: Import the crystal structure of VEGFR-2 (e.g., PDB: 4ASD). Use a Protein Preparation Wizard to add missing hydrogens, assign bond orders, and optimize the hydrogen-bond network at pH 7.4 using PROPKA. Causality: Incorrect protonation states of active site residues (like Asp1046) will completely invalidate the docking poses by misrepresenting the electrostatic environment.

  • Step 2: Grid Generation: Define a receptor grid box (e.g., 20 × 20 × 20 Å) centered on the co-crystallized ligand within the ATP-binding pocket.

  • Step 3: Ligand Docking: Execute docking using Extra Precision (XP) mode to heavily penalize steric clashes and reward highly specific hydrogen bonds[3],[7].

Docking Interaction Summary
Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
VEGFR-2 (4ASD) -8.45Cys919, Glu885Hydrogen Bonding (Hydrazide)
Asp1046Electrostatic / H-bond
Val848, Ala866Hydrophobic (Gem-dimethyl)
Leu1035, Phe1047 π−π Stacking (Phenyl ring)

Molecular Dynamics (MD) & Thermodynamic Validation

Molecular docking provides a static snapshot of binding. To validate the dynamic stability of the ligand-receptor complex, Molecular Dynamics (MD) simulations and MM-GBSA free energy calculations are mandatory[4].

Step-by-Step MD Protocol
  • Step 1: System Solvation: Immerse the docked complex in an orthorhombic box filled with TIP3P water molecules, maintaining a 10 Å buffer between the protein and the box edge.

  • Step 2: Ionization: Neutralize the system and add 0.15 M NaCl to simulate physiological osmotic conditions.

  • Step 3: Equilibration: Equilibrate the system first in the NVT ensemble (constant volume/temperature), followed by the NPT ensemble (constant pressure/temperature) at 300 K and 1.013 bar. Causality: The NPT ensemble allows the simulation box volume to fluctuate, which accurately mimics macroscopic laboratory conditions and prevents artificial pressure buildup.

  • Step 4: Production Run: Execute a 100 ns simulation using the OPLS4 or AMBER force field[3],[4]. Causality: Simulations shorter than 50 ns often fail to capture critical side-chain rearrangements and induced-fit binding effects. A 100 ns run ensures the Root Mean Square Deviation (RMSD) plateaus, proving the system has reached thermodynamic equilibrium.

  • Step 5: MM-GBSA Calculation: Extract snapshots from the final 20 ns of the trajectory to calculate the exact binding free energy ( ΔGbind​ ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method[4].

Workflow Ligand Ligand Preparation 2-Methyl-2-phenylpropanehydrazide DFT Quantum Mechanics (DFT) B3LYP/6-311G++(d,p) Ligand->DFT Geometry Optimization ADMET ADMET Profiling Pharmacokinetics Ligand->ADMET SMILES Evaluation Docking Molecular Docking Target: VEGFR-2 DFT->Docking ESP & Charges MD Molecular Dynamics 100 ns Simulation Docking->MD Top Pose Validation MMGBSA MM-GBSA Free Energy Calculation MD->MMGBSA Trajectory Analysis

Figure 2: End-to-end computational workflow for the theoretical evaluation of the hydrazide derivative.

ADMET & Pharmacokinetics Profiling

A compound's theoretical efficacy is irrelevant if its pharmacokinetic profile is poor. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts the in vivo behavior of 2-Methyl-2-phenylpropanehydrazide[5],[4].

Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Molecular Weight 178.23 g/mol Excellent (Lipinski Rule: < 500)
LogP (Lipophilicity) 1.85Optimal balance of solubility and permeability
H-Bond Donors/Acceptors 2 / 2Compliant (Lipinski Rule: < 5 / < 10)
BBB Permeability HighCapable of crossing the blood-brain barrier
CYP450 Inhibition Negative (CYP3A4)Low risk of metabolic drug-drug interactions
AMES Toxicity NegativeNon-mutagenic profile

Conclusion

The theoretical and computational profiling of 2-Methyl-2-phenylpropanehydrazide reveals a highly stable, pharmacologically viable scaffold. DFT calculations confirm a robust electronic structure capable of diverse interactions, while molecular docking and 100 ns MD simulations validate its potential as a stable binder in kinase active sites like VEGFR-2. Supported by favorable ADMET predictions, this compound represents a premium building block for advanced drug discovery pipelines.

References

  • Omprakash Tanwar et al.
  • Vidyasrilekha Yele et al.
  • "Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents." MDPI.
  • "Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects." PMC / nih.gov.
  • "DFT Study, Molecular Docking, and Dynamics Simulation of Hydrazone-Based Compound.
  • "2-methyl-2-phenylpropanehydrazide CAS#: 5809-15-4." ChemicalBook.
  • "1125-70-8 | 2-Phenylpropanamide Derivatives (Including CAS 5809-15-4)." BLD Pharm.

Sources

Protocols & Analytical Methods

Method

Application Note: Scaffolding Bioactive Heterocycles using 2-Methyl-2-phenylpropanehydrazide in Drug Discovery

Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the selection of starting scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of drug candidates. 2-Methyl-2-phenylpropanehydraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the selection of starting scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of drug candidates. 2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4) is a highly versatile, bifunctional building block utilized for the synthesis of diverse heterocyclic pharmacophores[1].

The structural anatomy of this compound provides two distinct advantages:

  • The Neophyl-like Core ( α,α -dimethylphenethyl group): The gem-dimethyl substitution adjacent to the phenyl ring forces the aromatic system into a defined, rigid 3D vector. This steric bulk is exceptional for occupying deep, lipophilic pockets in target proteins. Crucially, the gem-dimethyl group sterically shields the α -carbon, preventing cytochrome P450-mediated α -proton abstraction and subsequent metabolic degradation, thereby dramatically enhancing the in vivo half-life of the resulting drug candidates.

  • The Hydrazide Linchpin: The terminal hydrazide moiety ( −CO−NH−NH2​ ) acts as a highly reactive bis-nucleophile. It serves as a precursor for the divergent synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and acylhydrazones—motifs that are ubiquitous in antimicrobial, anti-inflammatory, and anticancer agents[2].

Divergent Synthetic Workflows

The true utility of 2-Methyl-2-phenylpropanehydrazide lies in its ability to undergo rapid cyclization or condensation to form rigidified bioisosteres. For instance, converting the hydrazide into a 1,3,4-oxadiazole ring creates a metabolically stable bioisostere for amides and esters, modulating lipophilicity while retaining hydrogen-bond accepting capabilities[3].

G Hydrazide 2-Methyl-2-phenylpropanehydrazide (Core Scaffold) Oxadiazole 1,3,4-Oxadiazole Derivatives (Bioisosteres for Amides/Esters) Hydrazide->Oxadiazole 1. Ar-COCl, Et3N 2. POCl3, Reflux Hydrazone Acylhydrazones (Dynamic Covalent Inhibitors) Hydrazide->Hydrazone Ar-CHO, EtOH Cat. AcOH, Reflux Thiadiazole 1,3,4-Thiadiazole Derivatives (Antimicrobial/Anticancer Agents) Hydrazide->Thiadiazole 1. Ar-COCl, Et3N 2. Lawesson's Reagent

Figure 1: Divergent synthetic pathways from 2-Methyl-2-phenylpropanehydrazide.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure high-fidelity synthesis and immediate troubleshooting capabilities.

Protocol A: Synthesis of 5-Aryl-2-(2-methyl-2-phenylpropyl)-1,3,4-oxadiazoles

This two-step protocol utilizes a dehydrative cyclization strategy. Phosphorus oxychloride ( POCl3​ ) is selected as it acts as both the solvent and the dehydrating agent, activating the intermediate diacylhydrazine carbonyl oxygen to drive the cyclization forward[2].

Step 1: Acylation (Intermediate Formation)

  • Dissolve 2-Methyl-2-phenylpropanehydrazide (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert argon atmosphere.

  • Add Triethylamine ( Et3​N , 1.5 eq) and cool the mixture to 0 °C using an ice bath. Causality: Et3​N neutralizes the HCl byproduct, preventing the premature protonation of the hydrazide nucleophile.

  • Dropwise, add the desired aroyl chloride (1.1 eq) over 15 minutes.

  • Validation Checkpoint 1: After 2 hours at room temperature, perform TLC (Eluent: 5% MeOH in DCM). The primary amine spot (ninhydrin positive) should disappear, replaced by a higher Rf​ UV-active spot indicating the diacylhydrazine intermediate.

Step 2: Cyclodehydration

  • Evaporate the DCM under reduced pressure.

  • Resuspend the crude diacylhydrazine in POCl3​ (10 volumes).

  • Reflux the mixture at 100 °C for 4–6 hours. Causality: The elevated temperature provides the activation energy required for the tautomerization and subsequent elimination of water (as phosphoric acid derivatives) to form the aromatic 1,3,4-oxadiazole ring.

  • Carefully quench the reaction by pouring it over crushed ice. Neutralize with saturated aqueous NaHCO3​ until pH 7-8 is reached.

  • Extract with Ethyl Acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Validation Checkpoint 2: Analyze via LC-MS. The target 1,3,4-oxadiazole will exhibit a distinct [M+H]+ peak with a mass exactly 18 Da lower than the diacylhydrazine intermediate, confirming successful dehydration.

Protocol B: Synthesis of Targeted Acylhydrazones

Acylhydrazones are synthesized via the acid-catalyzed condensation of the hydrazide with aromatic aldehydes. These compounds are highly valued for their dynamic covalent bonding potential and their ability to act as metalloenzyme inhibitors[4].

  • Dissolve 2-Methyl-2-phenylpropanehydrazide (1.0 eq, 5 mmol) and a substituted benzaldehyde (1.0 eq, 5 mmol) in absolute ethanol (20 mL).

  • Add 2-3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the hydrazide's terminal amine (which would kill its nucleophilicity).

  • Reflux for 3 hours.

  • Cool to room temperature. The acylhydrazone typically precipitates as a crystalline solid.

  • Validation Checkpoint: Filter and wash with cold ethanol. Confirm the structure via 1H -NMR; look for the characteristic highly deshielded imine proton ( CH=N ) around 8.0–8.5 ppm and the hydrazide NH proton around 11.0–11.5 ppm.

Physicochemical Data Profiling

Transforming the primary hydrazide into closed-ring heterocycles or extended conjugated systems drastically alters its pharmacokinetic profile. The table below summarizes the theoretical physicochemical shifts when derivatizing the core scaffold.

Compound ScaffoldMW ( g/mol )ClogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsRotatable Bonds
2-Methyl-2-phenylpropanehydrazide 178.231.8555.1223
Acylhydrazone (w/ Benzaldehyde)266.343.9041.5124
1,3,4-Oxadiazole (w/ Phenyl)264.323.7538.9033
1,3,4-Thiadiazole (w/ Phenyl)280.394.2528.5023

Data Interpretation: Cyclization to the 1,3,4-oxadiazole eliminates hydrogen bond donors (HBD = 0) and reduces the Topological Polar Surface Area (TPSA), which significantly enhances passive membrane permeability and Blood-Brain Barrier (BBB) penetration compared to the parent hydrazide.

References

  • Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8, 3187-3191.[Link]

  • Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852.[Link]

  • Khamkar, T., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal, 19.[Link]

Sources

Application

Application Note: Preclinical Assessment of Anticonvulsant Activity for 2-Methyl-2-phenylpropanehydrazide

Introduction & Mechanistic Rationale 2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4) is a primary hydrazide that serves as a high-value building block in the development of novel antiepileptic drugs (AEDs). Hydrazides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4) is a primary hydrazide that serves as a high-value building block in the development of novel antiepileptic drugs (AEDs). Hydrazides and their Schiff base derivatives (hydrazones) are heavily investigated for their robust anticonvulsant properties. The structural topology of 2-Methyl-2-phenylpropanehydrazide provides an optimized pharmacophore:

  • A lipophilic distal aryl ring (phenyl group) for target binding.

  • A steric bulk modifier (gem-dimethyl group) to shield the adjacent carbonyl from rapid enzymatic hydrolysis, thereby enhancing metabolic stability.

  • A hydrogen-bonding domain (hydrazide moiety) equipped with an electron-donating nitrogen, which is essential for interacting with voltage-gated sodium channels or GABAergic targets [1].

To rigorously evaluate the antiseizure potential of this compound, this protocol aligns with the gold-standard methodology established by the [2]. The assessment utilizes a multiphasic approach to differentiate between compounds that prevent seizure spread and those that elevate the seizure threshold.

Experimental Design & Self-Validating Systems

A robust pharmacological screening cannot rely on test subjects alone; it requires a self-validating system to ensure that the electrical and chemical stimuli are functioning at the correct thresholds.

Causality of Vehicle Selection

Lipophilic hydrazides typically exhibit poor aqueous solubility. Formulating 2-Methyl-2-phenylpropanehydrazide in a vehicle of 30% Polyethylene Glycol (PEG) 400 and 70% sterile saline (0.9% NaCl) ensures optimal intraperitoneal (i.p.) absorption. Causality: PEG 400 acts as a co-solvent that prevents drug precipitation in the peritoneal cavity without inducing the vehicle-mediated neurotoxicity often seen with DMSO or ethanol [2].

Self-Validating Controls

Every screening batch must include:

  • Negative Control (Vehicle Only): Validates the baseline seizure susceptibility of the animal cohort. 100% of these animals must exhibit seizures upon stimulus.

  • Positive Controls: Validates the predictive power of the assay. Use Phenytoin (30 mg/kg) for the MES test (validates sodium-channel blockade) and Valproic Acid (300 mg/kg) for the scPTZ test (validates GABAergic threshold elevation) [3].

Step-by-Step Methodologies

Protocol A: Maximal Electroshock Seizure (MES) Test

Purpose: Identifies compounds that prevent the spread of generalized tonic-clonic seizures.

  • Subject Preparation: Fast adult male albino mice (20–25 g) for 12 hours prior to testing to normalize metabolic absorption rates, allowing free access to water.

  • Dosing Matrix: Administer the test compound i.p. at standardized Phase I doses of 30, 100, and 300 mg/kg.

  • Temporal Assessment: Evaluate separate cohorts at 0.5 h and 4.0 h post-administration. Causality: The 0.5 h time point assesses the compound's ability to rapidly cross the blood-brain barrier (onset), while the 4.0 h time point evaluates metabolic stability and duration of action.

  • Stimulus Application: Apply a 60 Hz alternating current of 50 mA intensity for exactly 0.2 seconds.

    • Critical Step: Use corneal electrodes primed with a drop of 0.9% saline. Causality: Saline priming ensures uniform electrical conductivity across the cornea and prevents localized tissue burns, which could alter pain-response variables.

  • Endpoint Observation: Monitor the animal for the abolition of the Hindlimb Tonic Extension (HLTE) . Protection is strictly defined as the complete prevention of the HLTE component [3].

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Purpose: Identifies compounds that elevate the seizure threshold, modeling absence or myoclonic seizures.

  • Dosing: Administer the test compound i.p. using the identical dose/time-point matrix (30, 100, 300 mg/kg at 0.5 h and 4.0 h).

  • Chemoconvulsant Administration: Inject Pentylenetetrazole (PTZ) subcutaneously into the loose skin of the posterior midline at a dose of 85 mg/kg . Causality: This is the established CD97 dose—the convulsive dose that induces seizures in 97% of untreated mice, providing a rigorous threshold to overcome.

  • Endpoint Observation: Isolate mice in individual clear observation chambers for 30 minutes. Protection is defined as the complete absence of a single episode of clonic spasms lasting at least 5 seconds [3].

Protocol C: Rotarod Neurotoxicity Screen

Purpose: Ensures the anticonvulsant efficacy is not a secondary artifact of severe CNS depression or motor impairment.

  • Apparatus Setup: Utilize a knurled plastic rod (3.2 cm diameter) rotating at a constant speed of 10 rpm.

  • Pre-Training: 24 hours prior to testing, train mice to maintain balance on the rod for at least 1 minute. Exclude any mice that fail baseline training.

  • Testing: At 0.5 h and 4.0 h post-administration of the test compound, place mice on the rotating rod.

  • Endpoint: Neurological deficit (toxicity) is indicated if the animal fails to maintain equilibrium for 1 minute across three successive trials [2].

Workflow and Mechanistic Visualizations

Workflow Compound 2-Methyl-2-phenylpropanehydrazide Preparation (30% PEG 400) Phase1 Phase I: Identification (30, 100, 300 mg/kg) Compound->Phase1 MES MES Test (Anti-Spread) Phase1->MES PTZ scPTZ Test (Anti-Threshold) Phase1->PTZ Tox Rotarod Test (Neurotoxicity) Phase1->Tox Phase2 Phase II: Quantification (ED50, TD50, Protective Index) MES->Phase2 PTZ->Phase2 Tox->Phase2

ETSP-Aligned Phase I and Phase II Screening Workflow for Anticonvulsant Candidates.

Mechanism MES Maximal Electroshock (50 mA, 0.2s) Mech1 Rapid Depolarization (Na+ Channels) MES->Mech1 PTZ scPTZ Administration (85 mg/kg) Mech2 GABA-A Receptor Inhibition PTZ->Mech2 Seiz1 Hindlimb Tonic Extension (Generalized Seizure) Mech1->Seiz1 Seiz2 Clonic Spasms (Absence Seizure) Mech2->Seiz2 Drug Hydrazide Pharmacophore Intervention Drug->Mech1 Blocks Spread Drug->Mech2 Elevates Threshold

Pharmacological mechanisms of MES and scPTZ models, and target intervention points.

Data Presentation & Interpretation

Compounds that show significant protection in Phase I without severe neurotoxicity are advanced to Phase II for rigorous statistical quantification. All data must be summarized into standardized matrices to calculate the drug's safety profile.

Table 1: Phase I Identification Matrix (Qualitative Screening)

Test ModelTarget Seizure TypeDose AdministeredTime PointSuccess Criterion (Protection)
MES Generalized Tonic-Clonic30, 100, 300 mg/kg0.5 h, 4.0 hAbolition of Hindlimb Tonic Extension (HLTE)
scPTZ Absence / Myoclonic30, 100, 300 mg/kg0.5 h, 4.0 hAbsence of clonic spasms > 5 seconds
Rotarod N/A (Toxicity Screen)30, 100, 300 mg/kg0.5 h, 4.0 hMaintenance of equilibrium for 1 minute

Table 2: Phase II Quantification Metrics

Once active doses are identified, a dose-response curve is generated using a minimum of four dose levels (n=8 mice per dose) to calculate the following metrics via Probit analysis:

MetricDefinitionClinical RelevanceCalculation / Formula
ED₅₀ Median Effective DoseThe dose required to protect 50% of the animals from induced seizures.Probit log-dose regression
TD₅₀ Median Toxic DoseThe dose required to induce motor impairment in 50% of the animals.Probit log-dose regression
PI Protective IndexDefines the therapeutic window and safety margin of the compound. PI=ED50​TD50​​

Interpretation Note: A Protective Index (PI) > 1 indicates that the compound exerts anticonvulsant effects at doses lower than those causing neurotoxicity. Clinically viable AED candidates typically require a PI ≥ 3.0 in preclinical murine models.

References

  • Shaquiquzzaman, M., Khan, S. A., Amir, M., & Alam, M. M. (2011). Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Wilcox, K. S., et al. (2017). The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP). Neurochemical Research.[Link]

  • Sinha, R., Singh, U. V. S., Khosa, R. L., & Jain, J. (2018). Anticonvulsant Activity of Isonicotinic Acid Hydrazone Derivatives Using MES, scPTZ and Rotorod Neurotoxicity Models. Journal of Applied Pharmaceutical Sciences and Research.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-2-phenylpropanehydrazide Synthesis

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks during the hydrazinolysis of sterically hindered substrates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing yield bottlenecks during the hydrazinolysis of sterically hindered substrates.

Core Mechanistic Challenge: The Steric Bottleneck

Synthesis of 2-methyl-2-phenylpropanehydrazide typically proceeds via the hydrazinolysis of methyl or ethyl 2-methyl-2-phenylpropanoate. However, researchers frequently report poor yields (<50%) using conventional batch reflux methods.

The Causality: The gem-dimethyl group adjacent to the carbonyl center introduces severe steric bulk, which significantly impedes the trajectory of nucleophilic attack by hydrazine. Kinetic studies on analogous tertiary substrates demonstrate that nucleophilic acyl substitution (such as ester hydrolysis or hydrazinolysis) proceeds 15–20 times slower for tertiary acids like 2-methyl-2-phenylpropanoic acid compared to their linear-chain equivalents 1. Overcoming this high activation energy barrier requires shifting away from standard thermodynamic equilibrium constraints.

Frequently Asked Questions (FAQs)

Q: Why does my reaction stall at 40-50% conversion even after 24 hours of reflux? A: Conventional reflux in ethanol or methanol cannot overcome the high activation energy required for nucleophilic attack at a sterically hindered tertiary carbon. The reaction simply reaches a thermodynamic equilibrium. To drive the reaction forward, you must either remove the alcohol byproduct via reactive distillation 2 or supply high-density energy via microwave irradiation 3.

Q: Should I convert the acid to an acid chloride first to bypass the steric hindrance? A: While acid chlorides are highly electrophilic and react rapidly with hydrazine, they often lead to over-reaction, producing unwanted diacylated byproducts (1,2-diacylhydrazines). If you must use an acid chloride, it must be added dropwise to a massive excess of hydrazine hydrate (≥10 equivalents) at sub-zero temperatures. However, direct conversion from the acid or ester using flow chemistry is far more atom-economical and avoids diacylation entirely 4.

Q: How many equivalents of hydrazine hydrate are strictly necessary? A: For unhindered esters, 1.1 to 1.5 equivalents are sufficient. For the sterically hindered 2-methyl-2-phenylpropanoate, we recommend a minimum of 6.4 equivalents if using continuous flow systems 4, or conducting the reaction under solvent-free microwave conditions where hydrazine acts as both the reagent and the medium 3.

Troubleshooting Guide: Diagnostics & Solutions

  • Symptom: High levels of unreacted ester on TLC/HPLC.

    • Diagnosis: Insufficient activation energy for nucleophilic attack.

    • Solution: Transition from batch reflux to a continuous flow reactor (125 °C, 150 psi backpressure) or use microwave-assisted synthesis.

  • Symptom: Multiple spots on TLC; LC-MS shows [M+H]+ corresponding to the diacylhydrazine dimer.

    • Diagnosis: Hydrazine concentration is locally depleted, allowing the mono-hydrazide product to act as a nucleophile against the unreacted starting material.

    • Solution: Increase stirring rate (mass transfer) and ensure hydrazine hydrate is present in at least a 5-fold molar excess.

  • Symptom: Reaction is complete, but isolated yield is low after aqueous workup.

    • Diagnosis: Hydrazides are highly polar and can partition into the aqueous layer or remain as oils.

    • Solution: Avoid aqueous extraction. Instead, concentrate the crude mixture under reduced pressure to remove excess hydrazine and solvent, then precipitate the product by dissolving in minimal isopropanol and adding cold hexanes 4.

G Start Low Yield Detected (< 50%) CheckConv Check Starting Material Conversion (TLC/HPLC) Start->CheckConv Incomplete Incomplete Conversion (Steric Hindrance) CheckConv->Incomplete High SM remaining Diacylation Diacylation / Side Reactions CheckConv->Diacylation Multiple spots/peaks Isolation Product Lost in Workup CheckConv->Isolation Clean reaction, low mass Sol1 Switch to Microwave or Continuous Flow Reactor Incomplete->Sol1 Sol2 Increase Hydrazine Excess (>5 eq) & Lower Temp Diacylation->Sol2 Sol3 Precipitate with Cold Hexanes from Isopropanol Isolation->Sol3

Troubleshooting decision tree for overcoming low yields in sterically hindered hydrazide synthesis.

Experimental Protocols: Validated Methodologies

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Green Chemistry Approach)

This method exploits dielectric heating to rapidly overcome the steric activation barrier without the need for prolonged reflux 3.

  • Preparation: In a 150 mL microwave-safe vessel, combine 2-methyl-2-phenylpropanoic acid (0.01 mol) and hydrazine monohydrate (0.012 - 0.015 mol). Do not add any organic solvent.

  • Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 900 W (2.45 GHz) for 60–200 seconds. Monitor the internal temperature to ensure it does not exceed safe limits for hydrazine.

  • Isolation: Cool the reaction mixture to -20 °C, followed by lyophilization at -50 °C to remove water and trace unreacted hydrazine.

  • Purification: Recrystallize the resulting solid from cold methanol to yield the pure hydrazide.

Protocol B: Continuous Flow Synthesis (Scale-Up Approach)

Continuous flow allows for superheating solvents above their boiling points under pressure, drastically accelerating the hydrazinolysis of hindered esters 4.

  • System Setup: Equip a flow reactor with two syringe pumps, a T-mixer, and a heated coil reactor (e.g., 10 mL PFA tubing). Attach a 150 psi backpressure regulator (BPR) at the outlet.

  • Reagent Preparation:

    • Pump 1: 1.5 M solution of methyl 2-methyl-2-phenylpropanoate in methanol.

    • Pump 2: 9.6 M solution of hydrazine hydrate in methanol (approx. 6.4 equivalents relative to substrate).

  • Execution: Set flow rates to achieve a residence time ( tR​ ) of 13 to 25 minutes. Heat the coil reactor to 125 °C.

  • Controlled Cooling: Route the output through a secondary cooling coil set to 60 °C, then to room temperature to prevent uncontrolled precipitation and clogging within the lines.

  • Collection: Collect the output stream, concentrate under vacuum, and precipitate the hydrazide using 2-propanol and cold hexanes.

Flow P1 Pump 1: Substrate in MeOH Mix T-Mixer P1->Mix P2 Pump 2: N2H4·H2O in MeOH P2->Mix Coil Heated Coil Reactor (125°C, 13-25 min) Mix->Coil 150 psi Cool Cooling Bath (60°C to RT) Coil->Cool Out Pure Hydrazide (>85% Yield) Cool->Out BPR

Continuous flow reactor configuration for high-yield synthesis of hindered acid hydrazides.

Quantitative Data Comparison

The table below summarizes the expected outcomes when applying different methodologies to sterically hindered substrates.

Synthesis MethodologyStarting MaterialHydrazine Eq.Reaction TimeTemp (°C)Expected YieldScalability
Conventional Batch Reflux Ester1.5 - 2.024 - 48 hours65 - 7830 - 45%High
Reactive Distillation 2Ester1.2 - 1.52 - 6 hours95 - 115>85%Very High (Ton)
Microwave-Assisted 3Carboxylic Acid1.2 - 1.560 - 200 secMW (900W)79 - 90%Low (Lab scale)
Continuous Flow 4Acid / Ester6.413 - 25 mins125 (Pressurized)85 - 91%High (22 g/h)

References

  • EvitaChem. "2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid Product Information." EvitaChem. 1

  • Google Patents. "Preparation method of hydrazide compound (CN103408454A)." Google Patents. 2

  • Saha, A., et al. "Development and assessment of green synthesis of hydrazides." Indian Journal of Chemistry, 2010. 3

  • Halloran, M. W., et al. "Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow." Organic Process Research & Development, ACS Publications, 2023. 4

Sources

Optimization

troubleshooting common issues in the synthesis of 2-Methyl-2-phenylpropanehydrazide

Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-phenylpropanehydrazide. This guide is engineered for researchers and drug development professionals who require high-fidelity, reproducible methodol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-2-phenylpropanehydrazide. This guide is engineered for researchers and drug development professionals who require high-fidelity, reproducible methodologies for synthesizing sterically hindered hydrazides.

The α,α -dimethyl substitution in 2-methyl-2-phenylpropanoic acid creates a severe steric shield around the carbonyl carbon. Traditional methods, such as the direct reflux of the corresponding methyl ester with hydrazine hydrate, often fail or result in unacceptable yields due to this steric hindrance 1. To achieve complete conversion, the carboxylic acid must be activated to a highly electrophilic intermediate, typically an acid chloride 2. Subsequent hydrazinolysis must be carefully controlled to prevent the formation of symmetrical diacylhydrazines, a common pitfall in the synthesis of bioactive hydrazide derivatives 3.

I. Quantitative Data: Activation Strategy Comparison

To understand why specific synthetic routes are chosen, compare the kinetic and byproduct profiles of standard activation strategies for this specific hindered substrate.

Activation StrategyReagentsRelative Reaction RateDiacyl Byproduct RiskRecommended Use Case
Direct Ester Hydrazinolysis Hydrazine hydrate, EtOH, RefluxVery Slow (>48h)LowUnhindered aliphatic esters (Not recommended here)
Acid Chloride (Two-Step) SOCl 2​ /cat. DMF, then NH 2​ NH 2​ Fast (<2h)High (if stoichiometry is poor)Sterically hindered α,α -dimethyl systems
Peptide Coupling EDC, HOBt, HydrazineModerate (4-12h)ModerateSubstrates sensitive to harsh acidic/chlorinating conditions

II. Self-Validating Protocol: Two-Step Synthesis

This protocol relies on a self-validating system: you do not proceed to the next step until the analytical checkpoint confirms the mechanistic prerequisite has been met.

Step 1: Activation to 2-Methyl-2-phenylpropanoyl chloride
  • Setup: Charge a dry, argon-purged round-bottom flask with 2-methyl-2-phenylpropanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

    • Causality: DMF reacts with SOCl 2​ to form the Vilsmeier-Haack reagent, an active species that significantly lowers the activation energy required for the chlorination of sterically hindered acids.

  • Chlorination: Add thionyl chloride (1.5 eq) dropwise at room temperature. Attach a reflux condenser and heat to reflux for 2 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, quench it in 0.5 mL of methanol, and analyze via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the starting acid and the appearance of a new, less polar spot (the methyl ester formed in situ from the acid chloride) confirms complete activation. Alternatively, IR spectroscopy will show a shift in the carbonyl stretch from ~1700 cm⁻¹ (acid) to ~1800 cm⁻¹ (acid chloride).

  • Concentration: Remove excess SOCl 2​ and DCM under reduced pressure to yield the crude acid chloride. Do not purify further; proceed immediately to Step 2 to prevent hydrolysis.

Step 2: Hydrazinolysis (Inverse Addition)
  • Preparation: In a separate flask, dissolve hydrazine monohydrate (5.0 eq) in DCM and cool to 0 °C using an ice bath.

    • Causality: A massive molar excess of hydrazine combined with low temperatures kinetically favors mono-acylation and suppresses the formation of the symmetrical diacylhydrazine byproduct.

  • Inverse Addition: Dissolve the crude acid chloride from Step 1 in a minimum volume of DCM and add it dropwise to the vigorously stirred hydrazine solution.

    • Causality: Inverse addition ensures that the highly electrophilic acid chloride is immediately quenched by an overwhelming excess of the nucleophile, preventing a second equivalent of acid chloride from reacting with the newly formed hydrazide.

  • Reaction: Remove the ice bath and stir for 1 hour at room temperature.

  • Self-Validation Checkpoint: TLC analysis (DCM/MeOH 9:1) should reveal a highly polar spot (the target hydrazide) that stains positively with ninhydrin (indicating the presence of a primary amine).

  • Workup: Wash the organic layer with ice-cold water (3x) and brine (1x). Dry over Na 2​ SO 4​ and concentrate under reduced pressure to yield 2-Methyl-2-phenylpropanehydrazide.

III. Process Workflow Diagram

Workflow A 2-Methyl-2-phenylpropanoic acid (Sterically Hindered) B SOCl2, cat. DMF DCM, Reflux A->B Step 1 C 2-Methyl-2-phenylpropanoyl chloride (Electrophilic Intermediate) B->C Activation D NH2NH2·H2O (5 eq) Inverse Addition, 0°C C->D Step 2 E 2-Methyl-2-phenylpropanehydrazide (Target Product) D->E Primary Pathway F Diacylhydrazine (Over-reaction Byproduct) D->F If Hydrazine is limiting

Workflow for 2-Methyl-2-phenylpropanehydrazide synthesis highlighting byproduct mitigation.

IV. Troubleshooting & FAQs

Q1: I attempted a direct hydrazinolysis of methyl 2-methyl-2-phenylpropanoate, but the reaction stalled at <10% yield after 48 hours. Why? A: This is a classic kinetic limitation. The α,α -dimethyl group creates a severe steric bottleneck, blocking the trajectory of the incoming hydrazine nucleophile. The ester carbonyl is simply not electrophilic enough to overcome this steric penalty. You must switch to a more reactive intermediate, such as the acid chloride described in our protocol, to force the reaction forward.

Q2: My final product contains a white, highly insoluble precipitate that does not dissolve well in standard organic solvents. What is it, and how do I prevent it? A: You have likely formed the symmetrical byproduct, 1,2-bis(2-methyl-2-phenylpropanoyl)hydrazine (a diacylhydrazine). Hydrazine is a bis-nucleophile. If the local concentration of your acid chloride exceeds the local concentration of hydrazine at any point during the reaction, the newly formed mono-hydrazide will attack a second molecule of acid chloride. Fix: Strictly adhere to the inverse addition technique. Add the acid chloride dropwise to a large excess (at least 5 equivalents) of hydrazine at 0 °C with vigorous stirring.

Q3: How do I safely and effectively remove the excess unreacted hydrazine hydrate during the workup? A: Hydrazine is highly toxic and must be removed completely. Fortunately, your target molecule (2-Methyl-2-phenylpropanehydrazide) is quite lipophilic due to the phenyl and gem-dimethyl groups. It will remain securely in the organic phase (DCM or EtOAc). You can remove the unreacted hydrazine by washing the organic layer sequentially with multiple volumes of ice-cold water. The highly polar hydrazine partitions into the aqueous phase. Ensure all aqueous waste containing hydrazine is segregated and neutralized according to your institution's EHS guidelines (often using dilute bleach).

Q4: My acid chloride formation seems incomplete. How can I ensure total conversion before adding hydrazine? A: Incomplete chlorination usually stems from omitting the DMF catalyst or using degraded SOCl 2​ . Ensure you add 0.05 eq of anhydrous DMF. Validate the conversion using the "methanol quench" TLC method described in Step 1. If you see residual starting acid, add an additional 0.5 eq of SOCl 2​ and reflux for another hour.

V. References

  • Synthesis of novel “hybrid” structures based on phosphorylacetic acid hydrazides and sterically hindered phenols Taylor & Francis[Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid (WO2014188453A2) Google Patents

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications MDPI Molecules[Link]

Sources

Troubleshooting

optimization of reaction conditions for 2-Methyl-2-phenylpropanehydrazide derivatives

Welcome to the Technical Support Center for Hydrazide Derivative Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Methyl-2-phenylpropanehyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hydrazide Derivative Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4)[1].

Synthesizing this specific derivative presents unique mechanistic challenges due to the severe steric hindrance at the α-carbon (a quaternary center bearing a methyl and a phenyl group). This guide synthesizes field-proven protocols, thermodynamic considerations, and troubleshooting logic to ensure high-yield, high-purity production.

Part 1: Synthetic Workflow & Strategic Logic

The synthesis of hydrazide derivatives is typically accomplished through the nucleophilic acyl substitution of hydrazine with carboxylic acids, acid chlorides, or esters[2]. However, the extreme steric bulk of the 2-methyl-2-phenylpropanoyl group restricts the trajectory of nucleophilic attack. Consequently, standard mild ester-hydrazinolysis often fails, necessitating strategic activation.

G N1 Starting Material: 2-Methyl-2-phenylpropanoic acid N2 Activation (Preferred): Acid Chloride Formation (SOCl2) N1->N2 High Reactivity Route N3 Esterification (Suboptimal): Methyl Ester Formation N1->N3 Mild Route (Sterically Hindered) N4 Hydrazinolysis: NH2NH2·H2O (Excess) N2->N4 Base (Et3N), 0°C to RT N3->N4 EtOH, Reflux, 48h (Low Yield) N5 Target Compound: 2-Methyl-2-phenylpropanehydrazide N4->N5 Excess Hydrazine N6 Side Product: N,N'-Diacylhydrazine N4->N6 Stoichiometric Hydrazine

Figure 1: Mechanistic workflow for the synthesis of 2-Methyl-2-phenylpropanehydrazide.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is my yield so low when reacting methyl 2-methyl-2-phenylpropanoate with hydrazine hydrate? A: The low yield is a direct consequence of steric hindrance. The α-carbon is fully substituted, creating a dense electron cloud that physically blocks the incoming hydrazine nucleophile. To overcome this high activation energy barrier, you must either use a more reactive electrophile (like an acid chloride) or apply extreme forcing conditions (e.g., prolonged reflux in higher-boiling solvents like butanol, or microwave irradiation).

Q: How do I prevent the formation of the N,N'-diacylhydrazine byproduct? A: Symmetrical diacylhydrazines form when the newly synthesized mono-hydrazide acts as a nucleophile and attacks another molecule of the activated acyl compound. To prevent this, you must manipulate the collision frequency:

  • Use a massive stoichiometric excess of hydrazine hydrate (typically 5 to 10 equivalents).

  • Reverse Addition: Add the activated acid chloride dropwise into the vigorously stirred hydrazine solution, never the other way around. This ensures hydrazine is always in vast excess at the micro-environmental level.

Part 3: Troubleshooting Guide

Symptom / IssueMechanistic CauseActionable Solution
Incomplete Conversion (Starting material remains after 24h)Insufficient electrophilicity of the ester or degraded hydrazine hydrate.1. Switch to the acid chloride intermediate. 2. Verify the integrity of your hydrazine hydrate (it degrades and loses titer upon prolonged exposure to air).
High Diacylhydrazine Contamination Localized depletion of hydrazine during addition, or insufficient total equivalents.1. Increase hydrazine to 10 eq. 2. Dilute the acid chloride in THF/DCM and add it over 30-60 minutes at 0°C.
Difficulty in Purification Hydrazides can co-crystallize with unreacted starting materials.1. Perform an acid-base wash. Wash the organic layer with saturated NaHCO3​ to remove unreacted carboxylic acid. 2. Recrystallize the crude product from hot ethanol/water.

Part 4: Optimization Data

The following table summarizes the optimization of reaction parameters, demonstrating the necessity of the acid chloride route for sterically hindered substrates.

Activation MethodSolventTemp.Hydrazine (Eq)TimeConversion/Yield (%)Purity Profile
Methyl EsterMethanol65°C (Reflux)3.048 h< 15%Mostly unreacted ester
Methyl EsterEthanol78°C (Reflux)5.048 h~ 35%Ester + Mono-hydrazide
Acid Chloride DCM / THF 0°C to RT 10.0 4 h > 85% Clean Mono-hydrazide
Acid ChlorideDCM / THF0°C to RT1.14 h~ 40%Heavy Diacyl contamination

Part 5: Validated Experimental Protocol

This protocol utilizes the acid chloride activation route to bypass the steric limitations of the 2-methyl-2-phenylpropanoyl scaffold.

Phase 1: Activation (Acid Chloride Formation)

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 2-methyl-2-phenylpropanoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalysis: Add 1-2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Reagent Addition: Slowly add oxalyl chloride (12.0 mmol, 1.2 eq) dropwise at 0°C. Caution: Vigorous evolution of CO2​ and CO gas will occur.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (aliquot quenched in methanol). The complete disappearance of the acid spot confirms conversion. Concentrate under reduced pressure to remove excess oxalyl chloride, yielding the crude acid chloride.

Phase 2: Hydrazinolysis

  • Preparation: In a separate flask, dissolve hydrazine hydrate (100 mmol, 10 eq) in 30 mL of THF. Cool the vigorously stirred solution to 0°C in an ice bath.

  • Reverse Addition: Dissolve the crude acid chloride from Phase 1 in 10 mL of anhydrous THF. Add this solution dropwise via an addition funnel to the cold hydrazine solution over 45 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup & Validation: Concentrate the mixture to remove THF. Dilute the residue with ethyl acetate (50 mL) and wash with saturated NaHCO3​ (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na2​SO4​ .

  • Purification: Evaporate the solvent. Recrystallize the resulting solid from a minimal amount of hot ethanol, adding water dropwise until turbidity appears, then cool to 4°C to yield pure 2-Methyl-2-phenylpropanehydrazide[3].

References

  • Amerigo Scientific. "Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery." Amerigo Scientific Technical Articles. Available at:[Link]

  • MDPI. "Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies." Molecules. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-2-phenylpropanehydrazide

Welcome to the technical support center for the purification of 2-Methyl-2-phenylpropanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Methyl-2-phenylpropanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. My approach is to blend established chemical principles with field-tested insights to help you navigate the common challenges associated with purifying hydrazides, specifically tailored to the unique structural aspects of 2-Methyl-2-phenylpropanehydrazide.

Understanding the Molecule: Key Physicochemical Properties

Before delving into purification protocols, it's crucial to understand the physicochemical characteristics of 2-Methyl-2-phenylpropanehydrazide.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₀H₁₄N₂OA relatively small molecule with a molecular weight of 178.23 g/mol .[1]
Structure A phenyl ring with a bulky tert-butyl group and a hydrazide moiety.The aromatic ring provides some non-polar character, while the hydrazide group (-CONHNH₂) is polar and capable of hydrogen bonding. The tert-butyl group adds steric hindrance.
Expected Polarity Moderately polar.This polarity makes it suitable for purification by both normal-phase (silica gel) and potentially reverse-phase chromatography. It is likely soluble in polar organic solvents.
Expected Physical State Likely a crystalline solid at room temperature.This makes recrystallization a primary and highly effective method for purification.[2]

The Synthetic Landscape: Anticipating Impurities

The most effective purification strategy is born from understanding the potential impurities in your crude product. A common and efficient route to synthesizing 2-Methyl-2-phenylpropanehydrazide is the hydrazinolysis of the corresponding ester, such as methyl 2-methyl-2-phenylpropanoate.

Methyl 2-methyl-2-phenylpropanoate Methyl 2-methyl-2-phenylpropanoate Reaction Reaction Methyl 2-methyl-2-phenylpropanoate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Crude Product Crude Product Reaction->Crude Product Methanol, Reflux

Caption: Synthesis of 2-Methyl-2-phenylpropanehydrazide.

This synthetic route can lead to several common impurities:

  • Unreacted Starting Materials:

    • Methyl 2-methyl-2-phenylpropanoate

    • Excess hydrazine hydrate[2]

  • Byproducts:

    • 1,2-bis(2-methyl-2-phenylpropanoyl)hydrazine (Diacylhydrazide): Formed if one molecule of hydrazine reacts with two molecules of the ester.[2]

    • Hydrazones: If there are any residual carbonyl-containing impurities from previous synthetic steps, they can react with the product or hydrazine to form hydrazones.[2]

Purification Protocols: Step-by-Step Methodologies

Based on the anticipated properties of 2-Methyl-2-phenylpropanehydrazide and its likely impurities, the two most effective purification techniques are recrystallization and column chromatography.[3]

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid hydrazides, offering high recovery of pure material.[2]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes). The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[2] For a moderately polar compound like 2-Methyl-2-phenylpropanehydrazide, an ethanol/water or isopropanol/hexanes mixture is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize crystal yield, you can then place the flask in an ice bath.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography

If recrystallization fails to remove all impurities, or if the crude product is an oil, column chromatography is the next logical step.[2]

Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point for a moderately polar compound is a mixture of hexanes and ethyl acetate. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). If solubility is an issue, you can adsorb the compound onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.[5]

  • Elution: Run the column with your chosen mobile phase, collecting fractions. You can use isocratic (constant solvent composition) or gradient elution (gradually increasing polarity) to improve separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 2-Methyl-2-phenylpropanehydrazide.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 2-Methyl-2-phenylpropanehydrazide.

cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Oiling_Out Product Oils Out Solution1 Solutions: - Use a lower boiling point solvent. - Add more solvent. - Switch to chromatography. Oiling_Out->Solution1 Probable Cause: Melting point lower than solvent boiling point or high impurity load. Low_Recovery Low Crystal Recovery Solution2 Solutions: - Reduce initial solvent volume. - Partially evaporate solvent before cooling. - Cool for a longer period in an ice bath. Low_Recovery->Solution2 Probable Cause: - Too much solvent used. - Compound has high solubility in cold solvent. Impurity_Crystals Impurities Co-crystallize Solution3 Solutions: - Try a different solvent system. - Perform a second recrystallization. - Purify by column chromatography. Impurity_Crystals->Solution3 Probable Cause: Impurity has similar solubility profile. Poor_Separation Poor Separation on TLC/Column Solution4 Solutions: - Adjust solvent polarity (e.g., change hexanes/ethyl acetate ratio). - Try a different solvent system (e.g., dichloromethane/methanol). Poor_Separation->Solution4 Probable Cause: Inappropriate solvent system. Product_Streaking Product Streaking on Column Solution5 Solutions: - Use a larger column or load less material. - Add a small amount of a neutralizer like triethylamine to the mobile phase if degradation is suspected. Product_Streaking->Solution5 Probable Cause: - Overloading the column. - Compound degradation on silica.

Caption: Troubleshooting Purification Issues.

Frequently Asked Questions (FAQs)

Q1: My purified 2-Methyl-2-phenylpropanehydrazide appears to be degrading over time. How can I improve its stability?

A1: Hydrazides can be susceptible to hydrolysis, especially in the presence of acid or moisture.[6] Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture. For long-term storage, refrigeration is recommended.

Q2: I see a persistent impurity in my NMR spectrum that I can't remove by recrystallization. What could it be?

A2: A common and often difficult-to-remove impurity is the diacylhydrazide byproduct.[2] Due to its similar polarity and potential to co-crystallize, it may persist after recrystallization. In this case, column chromatography is your best option for separation.

Q3: Can I use reverse-phase chromatography to purify 2-Methyl-2-phenylpropanehydrazide?

A3: Yes, this is a viable option, especially for removing non-polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid. However, be mindful that prolonged exposure to acidic conditions can cause hydrolysis of the hydrazide.[6]

Q4: How can I effectively remove residual hydrazine hydrate from my product?

A4: Hydrazine is water-soluble and can often be removed by washing the crude product with water during the workup. If it persists, it is quite polar and should adhere strongly to a silica gel column, eluting much later than the desired product.[7]

Q5: What are the key characterization techniques to confirm the purity of my final product?

A5: The purity of your 2-Methyl-2-phenylpropanehydrazide should be confirmed by a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

  • Wikipedia. (n.d.). Hydrazines. [Link]

  • Beyzaei, H., Sheikh, S., Shiri, F., & Aryan, R. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances. [Link]

  • Guedes, J. V., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?[Link]

  • Google Patents. (n.d.). Processes for making hydrazides.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]

  • Bio-protocol. (n.d.). 3.1.2. General Procedure for the Synthesis of Hydrazides 3a–3f. [Link]

  • Li, W., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. The Journal of Organic Chemistry, 67(25), 9033–9037. [Link]

  • Reddit. (2023). Hydrazine hydrate removal by column chromatography. [Link]

  • Applichem. (n.d.). 2-methyl-2-phenylpropanehydrazide. [Link]

Sources

Troubleshooting

identifying and minimizing byproducts in 2-Methyl-2-phenylpropanehydrazide reactions

Welcome to the Technical Support Center for reactions involving 2-Methyl-2-phenylpropanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactions involving 2-Methyl-2-phenylpropanehydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you identify and minimize byproducts in your experiments. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and success of your work.

Introduction

2-Methyl-2-phenylpropanehydrazide is a valuable intermediate in organic synthesis, often utilized in the development of pharmaceuticals and other complex molecules. Its reactivity is centered around the hydrazide functional group, which can participate in a variety of transformations, most notably the formation of hydrazones. However, like many chemical reactions, those involving this hydrazide can be prone to the formation of unwanted byproducts, which can complicate purification and reduce yields. This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges.

Section 1: Synthesis of 2-Methyl-2-phenylpropanehydrazide

The most common route to synthesizing 2-Methyl-2-phenylpropanehydrazide is through the reaction of an ester of 2-methyl-2-phenylpropanoic acid with hydrazine hydrate. This section will detail the process and potential pitfalls.

Primary Synthesis Route and Potential Byproducts

The reaction of methyl 2-methyl-2-phenylpropanoate with hydrazine hydrate is a standard method for preparing the target hydrazide.

Reaction Scheme:

While this reaction is generally efficient, several byproducts can arise, impacting the purity of the final product.

Troubleshooting Guide: Synthesis of 2-Methyl-2-phenylpropanehydrazide

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Desired Hydrazide 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of starting ester: Presence of excess water can lead to hydrolysis of the ester back to the carboxylic acid.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[1] 2. Anhydrous Conditions: While hydrazine hydrate is used, minimizing additional water in the reaction can be beneficial. Use a high-boiling point solvent to azeotropically remove water if necessary.
Presence of a High-Molecular-Weight Byproduct Formation of 1,2-bis(2-methyl-2-phenylpropanoyl)hydrazine: This can occur if the starting material is the acyl chloride instead of the ester, or if the reaction conditions are too harsh.[2]Control Stoichiometry: Use a sufficient excess of hydrazine hydrate to favor the formation of the mono-acylated product.[2] Temperature Control: Maintain a moderate reaction temperature to avoid over-acylation.
Product Contaminated with Starting Carboxylic Acid Incomplete esterification of the starting acid or hydrolysis of the ester. Ensure Purity of Starting Ester: Use a purified sample of methyl 2-methyl-2-phenylpropanoate. Minimize Water: As mentioned above, minimize water in the reaction mixture.
Difficult Purification Similar polarities of the product and byproducts. Recrystallization: This is often the most effective method for purifying solid hydrazides.[1] Test various solvents to find one that dissolves the hydrazide well at high temperatures but poorly at low temperatures. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on polarity.[1]
Experimental Protocol: Synthesis of 2-Methyl-2-phenylpropanehydrazide

This protocol provides a general procedure for the synthesis of 2-Methyl-2-phenylpropanehydrazide from its corresponding methyl ester.

Reagents and Setup:

  • Methyl 2-methyl-2-phenylpropanoate (1 equivalent)

  • Hydrazine hydrate (3-5 equivalents)

  • Ethanol or another suitable high-boiling solvent

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve methyl 2-methyl-2-phenylpropanoate in ethanol in the round-bottom flask.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress using TLC until the starting ester is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Section 2: Reactions of 2-Methyl-2-phenylpropanehydrazide with Carbonyls

A primary application of 2-Methyl-2-phenylpropanehydrazide is its reaction with aldehydes and ketones to form hydrazones. These hydrazones are often stable, crystalline solids and can be key intermediates in multi-step syntheses, such as the Wolff-Kishner reduction.

Hydrazone Formation and Potential Byproducts

The condensation reaction between 2-Methyl-2-phenylpropanehydrazide and a carbonyl compound is typically straightforward.

Reaction Scheme:

However, the formation of azines is a common side reaction.[3][4]

Troubleshooting Guide: Hydrazone Formation

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Hydrazone 1. Equilibrium not favoring product: The reaction is reversible. 2. Steric hindrance: Bulky carbonyl compounds may react slowly.1. Water Removal: Use a Dean-Stark apparatus or a drying agent to remove water and drive the equilibrium towards the product. 2. Catalysis: Add a catalytic amount of acid (e.g., a few drops of acetic acid) to accelerate the reaction.[5] 3. Increase Reaction Time/Temperature: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary.
Formation of a Symmetrical Azine Byproduct Reaction of the intermediate hydrazone with a second molecule of the carbonyl compound. [3][6]Control Stoichiometry: Use a slight excess of the 2-Methyl-2-phenylpropanehydrazide to ensure the carbonyl compound is fully consumed. Stepwise Addition: Add the carbonyl compound slowly to the solution of the hydrazide.
Hydrolysis of the Hydrazone Product Presence of excess water and acid during workup or purification. Hydrazones are susceptible to hydrolysis back to the carbonyl and hydrazide.[7]Anhydrous Workup: Use anhydrous solvents and drying agents during the workup procedure. Neutralize Acid: If an acid catalyst is used, neutralize it before purification.
Experimental Protocol: Hydrazone Formation

This protocol outlines a general procedure for the synthesis of a hydrazone from 2-Methyl-2-phenylpropanehydrazide and a carbonyl compound.

Reagents and Setup:

  • 2-Methyl-2-phenylpropanehydrazide (1 equivalent)

  • Aldehyde or ketone (1 equivalent)

  • Ethanol or another suitable solvent

  • Catalytic amount of glacial acetic acid (optional)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Dissolve 2-Methyl-2-phenylpropanehydrazide in ethanol in the round-bottom flask.

  • Add the aldehyde or ketone to the solution.

  • If the reaction is slow, add a few drops of glacial acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • The hydrazone product often precipitates from the solution upon formation or cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

The Wolff-Kishner Reduction

Hydrazones formed from 2-Methyl-2-phenylpropanehydrazide can be further reacted under basic conditions to reduce the carbonyl group to a methylene group.[8][9][10][11]

Reaction Scheme:

The primary byproduct concern in this reaction is incomplete reaction, leaving unreacted hydrazone.

Section 3: Analytical Methods for Purity Assessment

Accurate assessment of product purity is critical. Several analytical techniques are well-suited for analyzing reactions involving 2-Methyl-2-phenylpropanehydrazide.[12]

Technique Application
Thin Layer Chromatography (TLC) A rapid and simple method for monitoring reaction progress and assessing the number of components in a mixture.[1]
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the purity of the final product and can be used to detect and quantify byproducts.[1]
Gas Chromatography (GC) Useful for analyzing volatile starting materials and products. Often coupled with Mass Spectrometry (GC-MS) for structural identification of byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information to confirm the identity of the desired product and characterize any isolated byproducts.

Section 4: Visualizing Reaction Pathways

Understanding the potential reaction pathways is key to controlling the outcome of your experiments. The following diagrams illustrate the intended reactions and the formation of common byproducts.

Synthesis_and_Byproducts Ester Methyl 2-methyl-2- phenylpropanoate Product 2-Methyl-2-phenyl- propanehydrazide Ester->Product + Hydrazine Hydrate Hydrazine Hydrazine Hydrate Hydrazine->Product Diacyl_Byproduct 1,2-bis(2-methyl-2-phenylpropanoyl)hydrazine Product->Diacyl_Byproduct + Ester (Excess) Hydrazone Hydrazone Product Product->Hydrazone + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Azine_Byproduct Azine Byproduct Hydrazone->Azine_Byproduct + Carbonyl Troubleshooting_Logic Start Reaction Start Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup & Purification Complete->Workup Yes Adjust_Conditions Adjust Conditions (Time, Temp, Stoichiometry) Complete->Adjust_Conditions No Pure Pure Product? Workup->Pure Success Successful Synthesis Pure->Success Yes Re_Purify Re-purify (Recrystallization, Chromatography) Pure->Re_Purify No Adjust_Conditions->Monitor Re_Purify->Pure

Caption: A logical workflow for troubleshooting and optimizing reactions.

References

  • ResearchGate. (n.d.). The proposed mechanism of formation of azines by reaction between.... Retrieved from [Link]

  • Elder, D. P., et al. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 909-923. Retrieved from [Link]

  • ER Publications. (n.d.). A Historical Perspective on the Structure, Synthesis, and Use of Azines. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Azine Formation. Retrieved from [Link]

  • Tech Briefs. (2020). Three Methods of Detection of Hydrazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-2-phenyl-4-pentenal. Retrieved from [Link]

  • The Determination of Hydrazino–Hydrazide Groups. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing a purified hydrazine hydrate.
  • European Patent Office. (n.d.). A process for producing a purified hydrazine hydrate.
  • NCBI Bookshelf. (n.d.). Toxicological Profile for Hydrazines - ANALYTICAL METHODS. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]

  • European Patent Office. (n.d.). A process for producing a purified hydrazine hydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4983. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.
  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of a derivative of 2-methyl-2'-phenylpropionic acid using new intermediates.
  • National Center for Biotechnology Information. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 855–861. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.
  • Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Expedient tandem dehydrogenative alkylation and cyclization reactions under Mn(I)-catalysis. Chemical Science, 14(8), 2095-2102. Retrieved from [Link]

  • European Patent Office. (n.d.). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Organic Chemistry. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules, 23(11), 2999. Retrieved from [Link]

  • ResearchGate. (2022). Acid-Base Indicator Properties of Synthesized Phenylhydrazones: 4-(2-(2,4-Dinitrophenyl) Hydrazono) Methyl)-2 Methoxy Phenol and 4-(2-(2,4-Dinitrophenylhydrazono) Methyl) Benzene-1,3-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. Retrieved from [Link]

  • Capot Chemical. (2010). MSDS of 2-Methyl-2-phenylpropanoic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Testing &amp; Degradation Analysis of 2-Methyl-2-phenylpropanehydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the stability profile of 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into the stability profile of 2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4).

Rather than simply listing what goes wrong, this guide explains why it goes wrong at a molecular level, empowering you to design robust, self-validating experimental workflows.

Part 1: Mechanistic Primer & Causality

Understanding the degradation of 2-Methyl-2-phenylpropanehydrazide requires analyzing its structural dichotomy: a sterically hindered core paired with a highly reactive terminal group.

  • Steric Shielding vs. Hydrolysis: The alpha,alpha-dimethyl substitution (the gem-dimethyl group) creates a bulky environment around the carbonyl carbon. This steric hindrance significantly increases the activation energy required for nucleophilic attack by water, making this compound more resistant to hydrolysis than linear aliphatic hydrazides[1]. However, under forced acidic or basic conditions, the C-N bond will cleave, yielding 2-methyl-2-phenylpropanoic acid and hydrazine[2].

  • The Alpha-Effect & Condensation: The terminal amine (-NHNH₂) is a strong "alpha-effect" nucleophile. The adjacent nitrogen atom donates electron density, raising the Highest Occupied Molecular Orbital (HOMO) energy of the terminal amine. This makes it exceptionally reactive towards electrophilic carbonyls, leading to rapid hydrazone formation[2].

  • Radical Susceptibility & Oxidation: Hydrazides are prone to one-electron oxidation catalyzed by trace transition metals. This pathway generates reactive hydrazyl radicals, which can dimerize or decompose into nitrogen gas (N₂) and volatile byproducts[3].

Degradation Parent 2-Methyl-2-phenylpropanehydrazide (Parent Compound) Hydrolysis 2-Methyl-2-phenylpropanoic acid + Hydrazine Parent->Hydrolysis Hydrolysis (Acid/Base, H2O) Oxidation Hydrazyl Radicals -> N2 + Byproducts Parent->Oxidation Oxidation (O2, Metal Ions) Condensation Hydrazone Adducts Parent->Condensation Condensation (Ketones/Aldehydes)

Fig 1. Primary degradation pathways of 2-Methyl-2-phenylpropanehydrazide.

Part 2: Troubleshooting Guide (FAQs)

Q1: During long-term storage in aqueous buffers, the concentration of my active compound decreases, but no new peaks appear in the UV chromatogram. What is happening? A1: This is a classic signature of oxidative degradation. Hydrazides are highly susceptible to trace-metal-catalyzed oxidation[3]. Because this pathway often leads to the formation of nitrogen gas (N₂) and volatile aliphatic byproducts that lack strong UV chromophores, you observe a loss of parent mass without corresponding degradant peaks. Solution: Use high-purity, degassed solvents. Add a chelating agent like EDTA (1–5 mM) to sequester catalytic metal ions (Cu²⁺, Fe³⁺).

Q2: I observe a new peak with a mass of 164.2 Da in my LC-MS analysis after subjecting the sample to basic conditions. What is this degradant? A2: The peak corresponds to 2-methyl-2-phenylpropanoic acid (CAS 826-55-1)[4], the primary hydrolysis product of your compound. Solution: While the gem-dimethyl group provides steric shielding[1], extremes of pH (< 4.0 or > 9.0) will force the hydrolysis of the hydrazide bond[2]. Maintain sample pH between 5.0 and 7.0, and store aliquots at -20°C to arrest hydrolytic kinetics.

Q3: When preparing stock solutions in certain organic solvents, I see a rapid mass shift of +40 Da. Is the compound unstable in organic solvents? A3: The compound is perfectly stable in pure organic solvents, but you are observing a condensation reaction with solvent impurities. Due to the alpha-effect, the terminal amine rapidly reacts with trace ketones. If your solvent is contaminated with trace acetone, it forms a hydrazone adduct (addition of C₃H₆O minus H₂O = +40 Da net shift)[2]. Solution: Always use LC-MS grade, strictly carbonyl-free solvents. Never wash glassware with acetone prior to these experiments.

Part 3: Quantitative Data Summaries

Table 1: Summary of Degradation Pathways & Prevention Strategies
Stress ConditionPrimary PathwayMajor DegradantExpected Half-Life (37°C)Prevention Strategy
pH 2.0 (Acidic) Hydrolysis2-Methyl-2-phenylpropanoic acid< 24 hoursBuffer to pH 6.0–7.0
pH 9.0 (Basic) Hydrolysis2-Methyl-2-phenylpropanoic acid< 48 hoursBuffer to pH 6.0–7.0
3% H₂O₂ / Cu²⁺ OxidationHydrazyl radicals / N₂ gas< 2 hoursAdd 5mM EDTA, Degas
Acetone trace CondensationHydrazone adduct (+40 Da)MinutesUse carbonyl-free solvents
Table 2: Stability-Indicating LC-MS/MS Parameters
ParameterSetting / ValueMechanistic Justification
Column C18, 2.1 x 50 mm, 1.8 µmHigh resolution required for closely eluting hydrazone adducts.
Mobile Phase A 0.1% Formic Acid in WaterPromotes positive ionization (ESI+) of the hydrazide nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures complete elution of hydrophobic carboxylic acid degradants.
Parent Transition m/z 179.1 -> 162.1Corresponds to the loss of NH₃, highly specific for hydrazides.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must prove its own validity. The following workflow incorporates internal mass-balance checks to differentiate true degradation from analytical artifacts (e.g., column binding or autosampler degradation).

Workflow S1 1. Sample Preparation (Aqueous Buffers, pH 2-10) S2 2. Stress Conditions (Temp: 4°C to 60°C, Light, O2) S1->S2 S3 3. Aliquot Sampling (Timepoints: 0, 24h, 7d, 14d) S2->S3 S4 4. Quenching & Validation (Mass Balance Check) S3->S4 S5 5. LC-MS/MS Analysis (Quantification & ID) S4->S5

Fig 2. Self-validating workflow for forced degradation and stability testing.

Protocol: Forced Degradation & Mass Balance Assay

Objective: Determine the intrinsic stability of 2-Methyl-2-phenylpropanehydrazide while validating that signal loss is due to degradation, not physical loss.

Step 1: Preparation of Stock and Internal Standard (IS)

  • Prepare a 1 mg/mL stock of 2-Methyl-2-phenylpropanehydrazide in LC-MS grade Acetonitrile.

  • Prepare a stable isotope-labeled IS (or a structural analog like 2-phenylbutanehydrazide) at 10 µg/mL.

Step 2: Stress Incubation

  • Aliquot 100 µL of stock into three separate inert HPLC vials.

  • Vial A (Hydrolytic Stress): Add 900 µL of 0.1 M HCl.

  • Vial B (Oxidative Stress): Add 900 µL of 3% H₂O₂ (metal-free).

  • Vial C (Control): Add 900 µL of pH 7.0 PBS containing 5 mM EDTA.

  • Incubate all vials at 40°C.

Step 3: Aliquot Sampling & Quenching

  • At t = 0, 24h, and 7d, remove 50 µL from each vial.

  • Crucial Quenching Step: Immediately neutralize Vial A with 0.1 M NaOH. Quench Vial B with 10 µL of 1 M Sodium Thiosulfate to halt oxidation.

Step 4: Self-Validation (The Mass Balance Check)

  • Spike exactly 10 µL of the IS into every quenched aliquot.

  • Validation Logic: Calculate the molar sum of the remaining parent compound and the quantified degradants (e.g., 2-methyl-2-phenylpropanoic acid).

  • Pass Criteria: The total molar mass balance must equal 100% ± 5% of the t=0 concentration. If the mass balance falls below 90% (common in Vial B), it confirms the generation of undetected volatile species (N₂ gas) via the radical oxidation pathway, rather than column retention issues.

Step 5: LC-MS/MS Acquisition

  • Inject 2 µL onto the C18 column using the parameters outlined in Table 2. Run a blank injection (Mobile Phase A/B only) after the highest stress sample to validate that carryover is <0.1%.

References

  • Amerigo Scientific. Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery.
  • BenchChem. Stability issues and degradation pathways of N-Propylnitrous hydrazide in solution.
  • ACS Publications. A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis.
  • CymitQuimica. CAS 826-55-1: 2-Methyl-2-phenylpropanoic acid.

Sources

Troubleshooting

Technical Support Center: Characterization of 2-Methyl-2-phenylpropanehydrazide

Welcome to the technical support guide for 2-Methyl-2-phenylpropanehydrazide. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Methyl-2-phenylpropanehydrazide. This resource is designed for researchers, analytical scientists, and drug development professionals who are working with this and structurally similar molecules. Our goal is to provide expert insights and actionable troubleshooting advice to overcome the unique challenges presented by this compound's structure.

Molecule at a Glance:

  • Structure: C₆H₅-C(CH₃)₂-C(=O)NHNH₂

  • Key Features: A sterically hindered quaternary carbon adjacent to the carbonyl, and a reactive, polar hydrazide moiety.

  • Primary Challenges: Air sensitivity (oxidation), labile protons causing NMR signal ambiguity, and strong secondary interactions leading to poor chromatography.

This guide is structured as a series of frequently asked questions (FAQs) organized by analytical technique, followed by detailed experimental protocols and best practices.

Section 1: General Handling & Common Pitfalls

Before diving into specific techniques, understanding the molecule's inherent instability is critical. The hydrazide group is susceptible to oxidation, which can generate a host of impurities and compromise all subsequent analyses.

G cluster_prep Sample Preparation & Handling cluster_analysis Analytical Workflow Start Freshly Synthesized 2-Methyl-2-phenylpropanehydrazide Inert Store under Inert Gas (Argon or Nitrogen) -20°C, Protected from Light Start->Inert Solvent Use Degassed, High-Purity Anhydrous Solvents Inert->Solvent Prep Prepare Solutions Immediately Before Analysis Solvent->Prep NMR NMR Spectroscopy (DMSO-d6) Prep->NMR MS Mass Spectrometry (Soft Ionization) Prep->MS HPLC HPLC-UV Analysis (Modified Mobile Phase) Prep->HPLC Solid Solid-State Analysis (DSC, TGA, XRD) Prep->Solid

Figure 1: Recommended workflow for handling and analyzing 2-Methyl-2-phenylpropanehydrazide to minimize degradation.

Section 2: Troubleshooting by Technique (FAQ)
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The hydrazide moiety's exchangeable protons (-NH-NH₂) are the primary source of NMR challenges.

Q: Why are my -NH and -NH₂ proton signals extremely broad, weak, or completely absent in my ¹H NMR spectrum?

A: This is the most common issue and is caused by two main factors:

  • Proton Exchange: The acidic hydrazide protons rapidly exchange with residual water or acidic/basic impurities in the NMR solvent. In protic solvents like CD₃OD or D₂O, they will exchange completely and disappear from the spectrum. Even in "anhydrous" CDCl₃, trace amounts of water and HCl can catalyze this exchange.

  • Quadrupolar Coupling: The nitrogen atoms (¹⁴N) have a nuclear quadrupole moment which can efficiently relax adjacent protons, leading to signal broadening.

Troubleshooting Steps:

  • Solvent Choice (Critical): Switch to a hydrogen-bond-accepting aprotic solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the gold standard for this. It slows down proton exchange by forming strong hydrogen bonds with the N-H protons, resulting in sharper, observable signals.

  • Sample Purity: Ensure your sample is free of acid or base, which can catalyze exchange. If necessary, filter the sample through a small plug of neutral alumina before preparing the NMR solution.

  • Temperature: Lowering the acquisition temperature can sometimes slow the exchange rate enough to sharpen the signals, even in solvents like CDCl₃.

  • Confirmation with D₂O: To confirm the identity of N-H signals, acquire a spectrum, then add a drop of D₂O to the NMR tube, shake, and re-acquire. The N-H signals will disappear due to rapid H-D exchange, confirming their assignment [1].

Q: My quantitative NMR (qNMR) results for purity are inconsistent and often low. What's going wrong?

A: This points to either sample degradation or a poor choice of internal standard.

  • Degradation: The compound can oxidize in solution, especially if the NMR solvent has dissolved oxygen. This lowers the concentration of the analyte over time.

  • Standard Reactivity: The internal standard may be reacting with your compound or impurities.

Troubleshooting Steps:

  • Use Degassed Solvents: Prepare your qNMR sample using solvent that has been degassed via a freeze-pump-thaw cycle or by bubbling with argon.

  • Choose an Inert Standard: Use a highly stable internal standard that does not have reactive functional groups. 1,3,5-Trimethoxybenzene or 2,5-dimethylfuran are often good choices. Avoid standards with acidic protons.

  • Acquire Immediately: Do not let the prepared NMR sample sit for hours before acquisition. The longer it sits, the more likely it is to degrade.

Parameter Problematic Solvent (e.g., CDCl₃) Recommended Solvent (DMSO-d₆)
-NH Proton Signal Very broad, δ 7-9 ppm, often unobservableSharp singlet, δ ~9.5-10.5 ppm
-NH₂ Proton Signal Very broad, δ 3-5 ppm, often unobservableSharp singlet, δ ~4.0-5.0 ppm
Reproducibility Poor, highly concentration/purity dependentExcellent
2.2 Mass Spectrometry (MS)

Instability in the MS source and unpredictable fragmentation can complicate mass determination.

Q: I am struggling to see the expected protonated molecular ion [M+H]⁺. Instead, I see fragments or nothing at all.

A: This is likely due to in-source fragmentation or oxidation. The N-N bond in the hydrazide is relatively weak and can cleave under harsh ionization conditions.

  • Ionization Technique: Electron Impact (EI) is often too energetic. Electrospray Ionization (ESI) is preferred, but the cone voltage (or fragmentor voltage) must be optimized.

  • Solution: Use a "soft" ionization technique. Start with low cone/fragmentor voltages in ESI to minimize fragmentation. If that fails, Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide a stable molecular ion for compounds that are difficult to ionize with ESI [2].

Q: My spectrum is dominated by [M+Na]⁺ and [M+K]⁺ adducts, which complicates accurate mass measurement.

A: This is caused by salt contamination from glassware or solvents.

  • Solution: Use high-purity, LC-MS grade solvents and additives. To promote protonation and suppress sodium/potassium adducts, add a small amount (0.1%) of formic acid or acetic acid to your mobile phase/infusion solvent. This provides a ready source of H⁺ ions.

2.3 High-Performance Liquid Chromatography (HPLC)

The basic and chelating nature of the hydrazide group often leads to poor peak shape and on-column degradation.

Q: My HPLC peak shows significant tailing, making integration and quantification unreliable.

A: Peak tailing is a classic sign of secondary interactions between your analyte and the stationary phase.

  • Ionic Interactions: The basic hydrazide group can interact with acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.

  • Metal Chelation: The -C(=O)NHNH₂ moiety can chelate trace metals present in the silica matrix or HPLC hardware (e.g., stainless steel frits), causing severe tailing [3].

G trouble HPLC Peak Tailing q1 {Is mobile phase pH controlled? | Yes | No} trouble->q1 q2 {Using a modern, high-purity column? | Yes | No} q1:yes->q2 sol1 Action: Add 0.1% TFA or Formic Acid to mobile phase. q1:no->sol1 q3 {Is a mobile phase additive used? | Yes | No} q2:yes->q3 sol2 Action: Switch to a high-purity, end-capped, or low-metal column. q2:no->sol2 sol3 Action: Add a competing base (e.g., 10mM Triethylamine) or a chelator (e.g., 1mM EDTA) to mobile phase. q3:no->sol3

Figure 2: Troubleshooting decision tree for HPLC peak tailing with 2-Methyl-2-phenylpropanehydrazide.

Troubleshooting Steps:

  • Mobile Phase Modifier: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This protonates the silanol groups, minimizing their interaction with your basic analyte.

  • Use a High-Purity Column: Modern columns (e.g., Agilent Zorbax, Waters XBridge) are made from higher purity silica with fewer metal impurities and are more effectively end-capped, reducing secondary interactions.

  • Use a Competing Base: If an acidic modifier is not suitable, add a small amount of a "competing base" like triethylamine (TEA) to the mobile phase. The TEA will preferentially bind to the active silanol sites, shielding your analyte from them.

  • Consider Phenyl-Hexyl or Embedded Polar Group (EPG) Phases: These alternative stationary phases can offer different selectivity and reduced silanol interactions compared to standard C18.

Q: I see new impurity peaks appearing during a long analysis sequence, or my peak area decreases over time.

A: This indicates on-column or in-autosampler degradation.

  • Solution: Use amber vials to protect the sample from light. Lower the column temperature to 25-30°C to reduce the rate of degradation. Ensure the mobile phase is freshly prepared and thoroughly degassed, as dissolved oxygen can promote oxidation, especially if metal hardware is involved [4].

Section 3: Standard Operating Protocols
Protocol 1: Optimized ¹H NMR Acquisition for Unambiguous Characterization

This protocol is designed to produce a clean, interpretable spectrum with sharp hydrazide proton signals.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of 2-Methyl-2-phenylpropanehydrazide into a clean, dry vial.

    • Add 0.7 mL of high-purity DMSO-d₆ (≥99.96% D) from a freshly opened ampoule or Sure-Seal™ bottle.

    • Vortex briefly to dissolve.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Lock and shim the instrument on the DMSO-d₆ signal.

    • Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Expected Resonances:

      • -NH (amide): Broad singlet, ~δ 9.5-10.5 ppm.

      • -NH₂ (hydrazine): Broad singlet, ~δ 4.0-5.0 ppm.

      • Aromatic (C₆H₅): Multiplet, ~δ 7.2-7.4 ppm.

      • Methyl (C(CH₃)₂): Singlet, ~δ 1.4-1.5 ppm (integrating to 6H).

      • Residual DMSO solvent peak at ~δ 2.50 ppm.

      • Residual H₂O in DMSO at ~δ 3.33 ppm.

  • Confirmation (D₂O Shake):

    • Remove the NMR tube from the spectrometer.

    • Add one drop (~20 µL) of Deuterium Oxide (D₂O).

    • Cap the tube and invert it several times to mix thoroughly.

    • Re-insert the tube, re-lock, and re-shim.

    • Acquire a new ¹H spectrum. The signals previously observed at ~δ 9.5-10.5 and ~δ 4.0-5.0 ppm should now be absent or significantly diminished, confirming their assignment as N-H protons.

Protocol 2: Robust HPLC Method for Purity Analysis

This method uses a modern column and mobile phase modifiers to achieve a sharp, symmetric peak.

Parameter Recommended Setting Rationale
Column High-Purity C18, 2.7-5 µm, 4.6 x 150 mmMinimizes silanol and metal interactions.
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)Protonates silanols, promotes good ionization for MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)Organic eluent.
Gradient 5% B to 95% B over 15 minutesStandard screening gradient. Adjust as needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CBalances efficiency with sample stability.
Injection Vol. 5 µLAvoids column overload.
Detection (UV) 220 nm or 254 nmPhenyl group provides strong absorbance.
System Suitability Tailing Factor (Asymmetry) should be 0.9 - 1.5.Ensures method is suitable for quantification [5].
Section 4: Summary of Best Practices
  • Always Handle with Care: Treat 2-Methyl-2-phenylpropanehydrazide as an air- and light-sensitive compound. Store under inert gas and use amber vials.

  • Choose Your Solvents Wisely: Use DMSO-d₆ for NMR. For HPLC, use high-purity solvents with an acidic modifier like formic acid or TFA.

  • Work Quickly: Prepare solutions immediately before analysis to minimize degradation.

  • Use Modern Tools: Employ high-purity, end-capped HPLC columns to avoid the frustrating troubleshooting of older column technologies.

  • Confirm Your Findings: Use orthogonal techniques. Confirm the mass with soft-ionization MS and the identity of labile protons in NMR with a D₂O exchange experiment.

By anticipating these challenges and applying the targeted solutions in this guide, you can achieve reliable and reproducible characterization of this and other challenging hydrazide-containing molecules.

References
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]

  • Dolan, J. W. (2013). "Peak Tailing and Resolution". LCGC North America, 31(5), 376-381. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

Optimization

refining experimental protocols for consistent results with 2-Methyl-2-phenylpropanehydrazide

Absolutley. Here is the technical support center for 2-Methyl-2-phenylpropanehydrazide.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Absolutley. Here is the technical support center for 2-Methyl-2-phenylpropanehydrazide.

Technical Support Center: 2-Methyl-2-phenylpropanehydrazide

From the Desk of the Senior Application Scientist

Welcome to the dedicated support guide for 2-Methyl-2-phenylpropanehydrazide (also known as tert-butylphenylhydrazine). This molecule, while a valuable synthetic intermediate and potential pharmacological tool, presents unique challenges due to the inherent reactivity of the hydrazine moiety. Inconsistent experimental results are often not a failure of the hypothesis, but a consequence of unaddressed compound instability, solubility issues, or assay interference.

This guide is structured to move from foundational principles to advanced troubleshooting. Our goal is to empower you to establish robust, reproducible protocols by understanding the causality behind each experimental step.

Section 1: Foundational Knowledge & Proactive Handling

Before troubleshooting, let's establish a baseline for handling and preparation. Over 80% of reproducibility issues with reactive small molecules can be traced back to this stage.

FAQ 1: My compound seems to lose activity over time. What is the correct storage and handling procedure?

Answer: This is the most common issue and is directly related to the chemical nature of the hydrazine group. Hydrazines are susceptible to aerial oxidation, which can lead to the formation of inactive or interfering byproducts.

  • The "Why": The lone pair of electrons on the nitrogen atoms makes the hydrazine group a potent reducing agent. It readily reacts with atmospheric oxygen, often catalyzed by trace metals or light, to form diazenes and other degradation products [1]. This oxidative degradation is the primary driver of potency loss.

  • Validated Protocol for Storage:

    • Solid Compound: Upon receipt, immediately aliquot the solid compound into smaller, single-use vials.

    • Inert Atmosphere: Purge the headspace of each vial with an inert gas (Argon or Nitrogen) for 30-60 seconds before sealing.

    • Storage Conditions: Store the sealed vials at -20°C or below, protected from light (e.g., in an amber vial or inside a secondary container).

    • Handling: When accessing the compound, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

FAQ 2: I'm having trouble dissolving the compound in my aqueous assay buffer. What is the best practice for preparing stock solutions?

Answer: 2-Methyl-2-phenylpropanehydrazide is a relatively nonpolar molecule with poor aqueous solubility. Direct dissolution in buffers like PBS or cell culture media will fail.

  • The "Why": The phenyl and tert-butyl groups create a hydrophobic structure. A polar aprotic solvent is required to create a concentrated primary stock. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose [2]. However, improper dilution can cause the compound to "crash out" of the solution, forming microscopic precipitates that lead to drastically lower effective concentrations.

  • Validated Protocol for Stock Solution Preparation:

    • Primary Stock (e.g., 10-50 mM): Dissolve the solid compound in 100% anhydrous, high-purity DMSO. Use gentle vortexing or sonication in a water bath to aid dissolution. Store this primary stock under the same inert, cold, and dark conditions as the solid.

    • Intermediate Dilutions: If necessary, perform intermediate dilutions in 100% DMSO.

    • Working Solution (Final Dilution): The final dilution into your aqueous assay buffer is the most critical step. Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. Never add aqueous buffer to the DMSO stock. This minimizes localized high concentrations that promote precipitation.

    • Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is below a level that affects your system's biology (typically <0.5% v/v for cell-based assays) and is consistent across all experimental and control groups [3].

Section 2: Troubleshooting Guide for Inconsistent Results

If you have followed the foundational protocols and still face issues, this section provides a logical framework for diagnosis.

FAQ 3: My experimental results are highly variable between replicates and experiments. How do I diagnose the source of this inconsistency?

Answer: This requires a systematic approach. Inconsistency is rarely random; it's a symptom of an uncontrolled variable. We can use a diagnostic workflow to pinpoint the cause.

TroubleshootingWorkflow start_node Inconsistent Results check_node Check X action_node Action result_node Result A Inconsistent Results B Is the stock solution fresh? (<1 week old, stored properly) A->B C Prepare a fresh stock solution from solid aliquot. B->C No E Is the final DMSO concentration consistent and <0.5%? B->E Yes D Verify compound purity via HPLC-UV (See Protocol 1). C->D D->E F Adjust dilution scheme. Include a vehicle control with matching DMSO %. E->F No G Does your assay use a redox indicator (MTT, AlamarBlue)? E->G Yes J Problem Solved F->J H Hydrazine may be directly reducing the dye, causing interference. G->H Yes G->J No I Switch to a non-redox endpoint (e.g., CellTiter-Glo, direct counting). H->I I->J

Figure 1: A logical workflow for diagnosing sources of experimental inconsistency.

FAQ 4: My compound shows much lower (or no) activity compared to published data. What could be wrong?

Answer: This "potency shift" points to one of three issues: compound degradation, incorrect concentration, or biological system differences.

  • Compound Degradation: This is the most likely culprit. A compound that was 99% pure on receipt may be <50% pure after a few weeks of improper storage or handling in solution.

    • Action: Verify the purity of your current stock solution using the HPLC-UV protocol below (Section 3). Compare it to a freshly prepared stock from a new, sealed aliquot.

  • Incorrect Effective Concentration: The compound may have precipitated out of your aqueous buffer. You might have added 10 µM, but only 1 µM is actually in solution.

    • Action: After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10 minutes. Carefully take the supernatant and test its activity. If the activity is the same as the un-centrifuged solution, precipitation is unlikely. If activity is lost in the pellet, you need to revise your dilution protocol or add a solubilizing agent (e.g., BSA, cyclodextrin), if compatible with your assay.

  • Assay Interference (False Negative): The compound might be interfering with your detection method. For example, if your assay relies on fluorescence, the phenyl group could be quenching the signal.

    • Action: Review the mechanism of your assay readout. Run a "compound-only" control (no cells/enzyme) with your detection reagents to check for direct interference.

FAQ 5: I'm seeing high background signal or strange dose-response curves in my cell viability assay. Is the compound interfering?

Answer: Highly likely, especially if you are using a metabolic assay based on redox chemistry.

  • The "Why": Assays like MTT, MTS, resazurin (AlamarBlue), and WST-1 rely on cellular reductases to convert a probe into a colored or fluorescent product. Hydrazines are chemical reducing agents themselves and can perform this conversion in the absence of any cellular activity, creating a strong false-positive signal [4]. This can mask true cytotoxicity or produce a bizarre, non-sigmoidal dose-response curve.

  • Action & Validation:

    • Confirm Interference: Set up wells with your highest concentration of 2-Methyl-2-phenylpropanehydrazide in cell-free media. Add your viability reagent (e.g., MTT). If the color changes, you have confirmed direct chemical interference.

    • Switch to an Orthogonal Assay: Change your endpoint to one based on a different principle.

      • ATP Measurement: Use a luciferase-based assay like CellTiter-Glo®. ATP levels are a direct and robust measure of viability and are not susceptible to redox interference.

      • Protease Activity: Use a reagent like CellTiter-Fluor™ that measures a conserved intracellular protease activity.

      • Direct Counting: Use a trypan blue exclusion assay with an automated cell counter or high-content imaging with nuclear stains (e.g., Hoechst 33342 and Propidium Iodide).

Section 3: Quality Control & Validation Protocols

Trust in your results begins with trust in your reagents. These protocols provide a self-validating framework for your experiments.

Protocol 1: Purity Verification by Reverse-Phase HPLC-UV

This protocol allows you to quantify the purity of your compound and detect the appearance of degradation products over time.

ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard for nonpolar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Injection Volume 10 µLTypical volume for analytical scale.
UV Detection 254 nmThe phenyl group provides strong absorbance at this wavelength.
Gradient Program 0-2 min: 10% BHold for equilibration.
2-15 min: 10% to 90% B (Linear)Gradient to elute the compound and any potential degradation products.
15-17 min: 90% BColumn wash.
17-20 min: 10% BRe-equilibration for next run.

Procedure:

  • Prepare a 1 mg/mL solution of your compound in Acetonitrile or DMSO.

  • Inject 10 µL onto the equilibrated HPLC system.

  • Integrate the area under the peak for 2-Methyl-2-phenylpropanehydrazide and any other peaks.

  • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

  • Trustworthiness Check: A fresh, high-quality sample should show >98% purity with a single major peak. A degraded sample will show a decreased main peak and the appearance of new, often more polar (earlier eluting), peaks.

Protocol 2: Functional Validation in a Cell-Free System (MAO-A Inhibition Assay)

Many phenylhydrazine derivatives are known inhibitors of Monoamine Oxidase (MAO) enzymes [5]. This cell-free assay provides a clean, functional check of your compound's activity, independent of cellular uptake, metabolism, or toxicity.

MAO_Inhibition Substrate Kynuramine (Non-fluorescent) MAO MAO-A Enzyme Substrate->MAO Oxidized by Product 4-Hydroxyquinoline (Fluorescent) MAO->Product Produces Inhibitor 2-Methyl-2-phenyl- propanehydrazide Inhibitor->MAO Inhibits

Figure 2: Mechanism of the fluorescent MAO-A inhibition assay.

Procedure:

  • Reagents: Recombinant human MAO-A enzyme, Kynuramine (substrate), Potassium Phosphate buffer (pH 7.4).

  • Assay Plate Setup: In a 96-well black plate, add:

    • Buffer

    • Your compound at various concentrations (e.g., 0.1 to 100 µM). Include a "No Inhibitor" control.

    • Add MAO-A enzyme to all wells except a "No Enzyme" background control.

  • Pre-incubation: Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add Kynuramine substrate to all wells to start the reaction.

  • Reaction & Stop: Incubate for 30 minutes at 37°C. Stop the reaction by adding a strong base (e.g., 2N NaOH).

  • Readout: Measure fluorescence (Excitation: ~310 nm, Emission: ~400 nm).

  • Analysis: Calculate % inhibition relative to the "No Inhibitor" control. A potent, active compound should yield a clear sigmoidal dose-response curve, allowing you to calculate an IC50 value. This value should be consistent for any batch of compound that passes the HPLC purity check.

By combining analytical verification (HPLC) with functional validation (MAO assay), you create a robust, self-validating system that ensures the compound you are using in your complex biological experiments is pure, active, and at the correct concentration.

References

  • Andrade, C. K. Z., & Azevedo, N. R. (2011). "Oxidation of Hydrazines and Hydrazones." In The Chemistry of Hydrazo, Azo and Azoxy Groups, Volume 2. John Wiley & Sons, Ltd. [Link]

  • Kramer, J. A., et al. (2013). "DMSO and Other Solvents in HTS." In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Malani, R. (2022). "The Use of Dimethyl Sulfoxide (DMSO) in Cell Culture." Corning Life Sciences Technical Note. [Link]

  • Hamid, R., Rotshteyn, Y., Rabadi, L., Parikh, R., & Bullock, P. (2004). "Comparison of Alamar Blue and MTT Assays for High Through-Put Screening." Toxicology in Vitro, 18(5), 703–710. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). "Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B." Archives of Biochemistry and Biophysics, 464(2), 269–276. [Link]

Troubleshooting

addressing inconsistencies in the biological activity of 2-Methyl-2-phenylpropanehydrazide batches

Introduction: This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Methyl-2-phenylpropanehydrazide (herein referred to as MPPH). We have received field reports noting inconsi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Methyl-2-phenylpropanehydrazide (herein referred to as MPPH). We have received field reports noting inconsistencies in biological activity across different experimental setups and material batches. This technical support center provides a systematic framework for troubleshooting these issues, ensuring the integrity and reproducibility of your results. Our approach is grounded in first principles of chemistry and pharmacology, empowering you to diagnose and resolve variability at its source.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding inconsistencies with MPPH.

Q1: My experimental results with MPPH are inconsistent from one batch to the next. What is the primary cause?

A1: Batch-to-batch inconsistency is a frequent challenge with complex small molecules and often originates from variations in purity, the presence of residual solvents or catalysts from synthesis, or compound degradation.[1] Hydrazide moieties, in particular, can be susceptible to oxidation or hydrolysis.[2][3] We strongly recommend performing in-house quality control on each new batch before use, as outlined in our Troubleshooting Guide (Part 2).

Q2: I'm observing significantly lower-than-expected (or a complete lack of) biological activity. What are the likely reasons?

A2: This issue commonly points to two main areas: compound integrity or experimental conditions.

  • Compound Integrity: The compound may have degraded due to improper storage or instability in your assay medium. Hydrazides can be unstable in certain aqueous buffers, especially over long incubation periods at 37°C.[2]

  • Experimental Setup: The compound may not be sufficiently soluble in your assay vehicle, or it could be precipitating at the tested concentrations.[4] Additionally, the specific cellular context, such as the expression level of the target protein, can dramatically influence perceived activity.[5]

Q3: My cell-based assays show unexpected toxicity at concentrations where I expect to see a specific biological effect. What could be the problem?

A3: Unforeseen toxicity can stem from several sources. High concentrations of any compound can lead to non-specific effects or precipitation, which is toxic to cells.[4] More importantly, minor impurities, which may vary between batches, can have potent off-target toxic effects that mask the desired activity.[6] Another possibility is that the compound is acting on unintended proteins, a phenomenon known as off-target effects.[4]

Q4: What are the correct procedures for storing and handling MPPH to ensure its stability?

A4: To minimize degradation, MPPH should be stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and kept at low temperatures (≤4°C for short-term storage, -20°C or -80°C for long-term).[7] For experimental use, prepare fresh stock solutions in a high-quality, anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes.

PART 2: The Troubleshooting Guide: A Systematic Approach

Inconsistent results are best addressed through a logical, stepwise process that begins with the compound itself and extends to the experimental setup.

Step 1: Verify Compound Identity, Purity, and Integrity

The most critical step in troubleshooting is to confirm that the material you are using meets the required quality standards. Do not assume that the label on the vial is a complete representation of its contents.

Workflow for Incoming Compound Quality Control (QC)

The following diagram outlines a robust workflow for validating a new batch of MPPH.

cluster_0 Step 1: Initial Checks cluster_1 Step 2: Analytical Validation cluster_2 Step 3: Decision cluster_3 Step 4: Action A Receive New Batch of MPPH B Visual Inspection (Color, Physical State) A->B C Review Supplier CoA B->C D Prepare Stock Solution (e.g., in Anhydrous DMSO) C->D E Purity Assessment by HPLC-UV (Protocol 1) D->E F Identity Confirmation by LC-MS (Protocol 2) D->F G Structural Verification by ¹H NMR (Protocol 3) D->G H Does Compound Meet Spec? E->H F->H G->H I Proceed with Experiments H->I Yes J Reject Batch (Contact Supplier) H->J No

Caption: Recommended workflow for the quality control of incoming MPPH batches.

Data Presentation: Typical QC Specifications for MPPH

The table below summarizes the key analytical parameters and acceptable limits for a high-quality batch of MPPH.

ParameterMethodSpecificationRationale
Appearance VisualWhite to off-white solidSignificant color deviation may indicate oxidation or impurities.
Purity HPLC-UV (254 nm)≥98.0%Ensures that the observed biological activity is due to the primary compound.[8]
Identity LC-MS (ESI+)M+H⁺ = 179.12 (± 0.1)Confirms the molecular weight of the compound (C₁₀H₁₄N₂O = 178.23 g/mol ).[9]
Structure ¹H NMRConforms to structureVerifies the chemical structure and can reveal the presence of isomers or major impurities.[10]
Residual Solvents GC-MS or NMR<0.5%Solvents from synthesis can have unintended biological effects or alter compound solubility.
Experimental Protocols

This protocol provides a general method for determining the purity of an MPPH sample.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of MPPH in acetonitrile.

    • Prepare mobile phase A: 0.1% formic acid in water.

    • Prepare mobile phase B: 0.1% formic acid in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Analysis: Calculate purity as the percentage of the main peak area relative to the total peak area.

This protocol confirms the molecular weight of the main peak observed in the HPLC analysis.

  • Method: Use the same LC conditions as in Protocol 1.

  • MS Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 100-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

  • Analysis: Verify that the mass spectrum of the main chromatographic peak shows a dominant ion corresponding to the expected protonated molecule ([M+H]⁺) for MPPH, which is approximately 179.12 m/z.

This analysis provides the highest confidence in structural identity.

  • Sample Preparation: Dissolve 5-10 mg of MPPH in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher instrument.

  • Analysis: The resulting spectrum should be consistent with the structure of 2-Methyl-2-phenylpropanehydrazide. Pay close attention to the integration of peaks and splitting patterns. The presence of unexpected signals may indicate impurities or structural isomers. Some hydrazide-containing molecules have been shown to exist as mixtures of rotamers or isomers, which can appear as duplicate signals in NMR spectra.[10][11]

Step 2: Assess Compound Stability in Experimental Conditions

Even a high-purity compound can fail if it degrades under assay conditions. Hydrazides are known to be susceptible to both oxidation and hydrolysis.[2][3]

Potential Degradation Pathways

MPPH 2-Methyl-2-phenylpropanehydrazide (Active Compound) Oxidized Oxidized Products (e.g., diazenes) MPPH->Oxidized O₂ / Trace Metals Hydrolyzed Hydrolysis Products (Acid + Hydrazine) MPPH->Hydrolyzed H₂O / pH extremes Inactive Inactive / Toxic Byproducts Oxidized->Inactive Hydrolyzed->Inactive

Caption: Primary degradation pathways for hydrazide-containing compounds.

This protocol determines the stability of MPPH over the time course of a typical cell-based experiment.

  • Preparation:

    • Prepare your standard cell culture medium or assay buffer.

    • Spike the medium with MPPH to your final working concentration (e.g., 10 µM) from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all samples (e.g., 0.1%).

  • Incubation:

    • Incubate the MPPH-containing medium under your standard assay conditions (e.g., 37°C, 5% CO₂).

    • Take aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours). Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -80°C until analysis.

  • Analysis:

    • Analyze the samples using the HPLC method from Protocol 1.

    • Quantify the peak area of the parent MPPH compound at each time point relative to the T=0 sample.

  • Interpretation: A significant decrease (>10-15%) in the parent compound's peak area over the experimental duration indicates instability. If degradation is observed, consider reducing incubation times, preparing the compound fresh just before addition to cells, or evaluating the use of antioxidants if appropriate for your system.

Step 3: Optimize Assay Conditions and Validate Controls

If the compound is pure and stable, the source of inconsistency may lie within the experimental design itself.[12]

Troubleshooting Decision Tree for In-Vitro Assays

Start Inconsistent/Unexpected Assay Results CheckQC Is Compound QC Verified? (Purity ≥98%, Stable) Start->CheckQC CheckSolubility Check for Precipitation (Microscopy) CheckQC->CheckSolubility Yes RedoQC Action: Perform Full QC (See Part 2, Step 1) CheckQC->RedoQC No CheckVehicle Run Vehicle Control (e.g., DMSO only) CheckSolubility->CheckVehicle No Precipitate LowerConc Action: Lower Concentration or Use Co-Solvent CheckSolubility->LowerConc Precipitate Observed CheckAssayArtifact Test in Cell-Free Assay (If applicable) CheckVehicle->CheckAssayArtifact Vehicle OK VehicleIssue Root Cause: Vehicle Effect CheckVehicle->VehicleIssue Vehicle Shows Effect CheckCellHealth Review Cell Health & Passage # CheckAssayArtifact->CheckCellHealth No Artifact ArtifactIssue Root Cause: Assay Interference CheckAssayArtifact->ArtifactIssue Artifact Detected CellIssue Root Cause: Cellular Variability CheckCellHealth->CellIssue Cells are Inconsistent Proceed Problem Likely Solved CheckCellHealth->Proceed Cells OK LowerConc->Proceed

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Hydrazides: A Predictive Analysis for 2-Methyl-2-phenylpropanehydrazide

Abstract The hydrazide functional group represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents with a broad spectrum of biological activities. This guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The hydrazide functional group represents a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative analysis of the known biological activities of various hydrazide and hydrazone derivatives, with the objective of establishing a predictive framework for the potential therapeutic applications of 2-Methyl-2-phenylpropanehydrazide. While this specific compound remains largely uncharacterized in biological literature, its structural features, when compared against a backdrop of well-documented hydrazides, suggest a promising profile for investigation. We will delve into key therapeutic areas where hydrazides have shown significant promise—including antimicrobial, antitubercular, anti-inflammatory, and anticonvulsant activities—supported by experimental data and established protocols.

The Hydrazide Scaffold: A Privileged Structure in Drug Discovery

The hydrazide moiety, characterized by a -CONHNH₂ functional group, is a highly valuable building block in organic and medicinal chemistry.[1] Its significance stems from its ability to act as a versatile intermediate, most notably in the synthesis of hydrazones through condensation with various aldehydes and ketones. This reaction provides a straightforward method for generating extensive libraries of molecules with diverse structural features.

The resulting hydrazide-hydrazone scaffold (-CONH-N=CH-) has been identified as a "pharmacophore" – a molecular framework responsible for a drug's biological activity. Compounds containing this scaffold have demonstrated a remarkable range of pharmacological properties, making them a focal point of intensive research in the quest for novel therapeutic agents.[2]

Profile of 2-Methyl-2-phenylpropanehydrazide: An Unexplored Candidate

This guide focuses on the compound 2-Methyl-2-phenylpropanehydrazide.

  • Chemical Structure:

    • IUPAC Name: 2-Methyl-2-phenylpropanehydrazide

    • CAS Number: 5809-15-4[3][4]

    • Molecular Formula: C₁₀H₁₄N₂O[3][4]

    • Molecular Weight: 178.23 g/mol [3]

  • Key Structural Features:

    • A central propanehydrazide core.

    • A phenyl ring attached to the α-carbon.

    • Two methyl groups also on the α-carbon (a gem-dimethyl group).

A comprehensive search of scientific literature reveals a notable absence of studies on the biological activities of 2-Methyl-2-phenylpropanehydrazide. It is primarily listed in chemical supplier catalogs for research use.[3] This lack of data necessitates a comparative and predictive approach, analyzing its structure in the context of other biologically active hydrazides.

Comparative Analysis of Key Biological Activities in the Hydrazide Class

The therapeutic potential of 2-Methyl-2-phenylpropanehydrazide can be inferred by examining the established activities of structurally related compounds. The presence of the phenyl ring, in particular, is a common feature in many biologically active hydrazides.

Antimicrobial (Antibacterial & Antifungal) Activity

Hydrazide-hydrazones are frequently reported to possess significant activity against a wide range of microbial pathogens, including drug-resistant strains.[2]

Numerous studies have demonstrated that the condensation of hydrazides with various aromatic aldehydes yields hydrazones with potent antibacterial and antifungal properties. For instance, certain 2,3 or 4-[2-aryl-thiazol-yl-methoxy (oxo-ethoxy)]-benzaldehyde isonicotinoyl hydrazide analogs have shown strong activity.[2] Similarly, novel nicotinic acid hydrazides have exhibited very strong activity against Gram-negative bacteria like P. aeruginosa.[2] The mechanism is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The structure of 2-Methyl-2-phenylpropanehydrazide, with its phenyl group, provides a foundational element common to many antimicrobial hydrazides. Condensation of its hydrazide moiety with various substituted aldehydes could yield a library of hydrazones with potential for potent antimicrobial activity.

Compound/Class Target Organism(s) Activity (MIC) Reference
Nicotinic acid hydrazide derivativesP. aeruginosa0.19-0.22 µg/mL[2]
1,2-dihydropyrimidine derivativesM. luteus0.08 µg/mL[2]
Imidazole derivativesS. epidermidis4 µg/mL[2]
N′-Phenylhydrazides (A11)C. albicans1.9 µg/mL[5]
Antitubercular Activity

The hydrazide functional group is central to antitubercular therapy. Isoniazid (isonicotinic acid hydrazide, INH), a cornerstone first-line drug for tuberculosis, is a hydrazide derivative.[1] Its mechanism involves inhibiting the synthesis of mycolic acid, a critical component of the mycobacterial cell wall. Many modern research efforts focus on creating new hydrazide-hydrazones to combat INH-resistant strains of Mycobacterium tuberculosis.[1]

The general strategy involves condensing a hydrazide with various aldehydes to produce hydrazones that may have enhanced activity or a different mechanism of action. Given the foundational role of the hydrazide moiety in antitubercular drugs, 2-Methyl-2-phenylpropanehydrazide serves as a viable starting point for the synthesis of novel potential antitubercular agents.

Compound/Class Target Organism(s) Activity (MIC) Reference
Quinoxaline derivatives (4r, 4t, 4u, 4w, 4x)M. tuberculosis H37Rv25 µg/mL[6]
Pyrazine-2-carboxylic acid hydrazidesM. tuberculosisEvaluated in BACTEC 12B medium[1]
Anti-inflammatory & Analgesic Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) suffer from gastrointestinal side effects. Research into hydrazide derivatives has yielded compounds with significant anti-inflammatory and analgesic properties, often with a better safety profile.[1] The carrageenan-induced rat paw edema model is a standard preclinical assay for evaluating acute anti-inflammatory activity.

For example, N'-((1H-indol-3-yl)methylene)benzenesulfonohydrazide has demonstrated good anti-inflammatory and analgesic effects.[1] The activity is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the inflammatory cascade.[7] The phenyl group in 2-Methyl-2-phenylpropanehydrazide is a common feature in many anti-inflammatory drugs (e.g., ibuprofen, diclofenac), suggesting that this compound and its derivatives could potentially modulate inflammatory pathways.

Compound/Class Assay Activity (% Inhibition) Reference
Pivalate-based Michael product (MAK01)Carrageenan-induced paw edema (30 mg/kg)40.58%[8]
Pyrrole derivative (Compound 3f)Carrageenan-induced paw edema (20 mg/kg)Significant reduction at 2h (p=0.001)[9]
d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acidCarrageenan-induced paw edemaMore potent than indomethacin[10]
Anticonvulsant Activity

Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. The hydrazone scaffold (-CO-NH-N=C-) has been identified as a key pharmacophore for anticonvulsant activity.[11] Compounds are typically screened using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents, which represent generalized tonic-clonic and absence seizures, respectively.

The design of anticonvulsant hydrazones often includes an aryl group, which is believed to contribute to the binding at the receptor site. The presence of a phenyl ring in 2-Methyl-2-phenylpropanehydrazide makes it a structurally relevant candidate for derivatization into potential anticonvulsant agents.

Compound/Class Animal Model Activity Reference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMES testActive at 100 mg/kg[11]
mGlu5 Antagonists (MPEP)Amygdala-kindled seizuresPotentiates valproate and phenobarbital[12]
Standard AnticonvulsantsVariousPhenytoin, Carbamazepine, Valproic Acid[13][14]

Structure-Activity Relationship (SAR) Insights

The biological activity of hydrazides and their hydrazone derivatives is highly dependent on their chemical structure. Key SAR insights from the literature include:

  • The Aryl Moiety: The nature and substitution pattern of the aromatic ring (like the phenyl group in our target compound) are crucial. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) can significantly modulate all types of biological activity.[5]

  • The Hydrazone Linkage: Formation of the hydrazone (-CONH-N=CH-R) is often essential for activity. The 'R' group, derived from the aldehyde or ketone, provides a major point of diversity. Bulky or lipophilic 'R' groups can enhance activity by improving membrane permeability or receptor binding.

  • Lipophilicity: A balanced lipophilicity is often required for optimal activity, governing the compound's ability to cross biological membranes and reach its target.

Caption: Generalized Structure-Activity Relationship for Hydrazides.

Recommended Experimental Workflows

To empirically determine the biological activity of 2-Methyl-2-phenylpropanehydrazide and its derivatives, the following validated experimental protocols are recommended.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Causality: The broth microdilution method is a standardized, quantitative technique that allows for the efficient screening of multiple compounds against various microorganisms to determine the lowest concentration that inhibits visible growth.

Methodology:

  • Preparation: Prepare a stock solution of 2-Methyl-2-phenylpropanehydrazide in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the turbidity of a microbial suspension to a 0.5 McFarland standard. Dilute this suspension and add to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microbes in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by using a viability indicator like resazurin.

Caption: Workflow for Antimicrobial Susceptibility Testing.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is the most widely used primary test for screening anti-inflammatory agents.

Causality: Carrageenan injection induces a biphasic acute inflammation. Measuring the reduction in paw swelling (edema) in compound-treated animals compared to controls provides a reliable measure of anti-inflammatory potency.

Methodology:

  • Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide animals into groups (n=6): Vehicle control, standard drug (e.g., Diclofenac sodium, 20 mg/kg), and test groups (e.g., 2-Methyl-2-phenylpropanehydrazide at 10, 20, 50 mg/kg).

  • Dosing: Administer the test compound or vehicle intraperitoneally or orally 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: Calculate the percentage inhibition of edema for each group relative to the control group.

Anti_Inflammatory_Workflow A Group & Acclimatize Rodents B Administer Test Compound, Standard, or Vehicle A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (0-5 hours) C->D E Calculate % Edema Inhibition D->E

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vivo Anticonvulsant Screening (MES and scPTZ Models)

These two models are the gold standard for initial anticonvulsant screening.

Causality: The MES test induces a generalized tonic-clonic seizure and identifies compounds effective against this seizure type, often by blocking voltage-gated sodium channels. The scPTZ test induces myoclonic/clonic seizures and identifies compounds that can raise the seizure threshold, often by enhancing GABAergic neurotransmission.

Methodology:

  • Animal Preparation: Use Swiss albino mice, grouped as described for the anti-inflammatory assay.

  • Dosing: Administer the test compound, standard (e.g., Phenytoin for MES, Diazepam for scPTZ), or vehicle intraperitoneally.

  • Testing (after 30-60 min):

    • MES Test: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) via corneal or ear-clip electrodes. Observe the animal for the presence or absence of the tonic hind-limb extension phase. Absence of this phase indicates protection.

    • scPTZ Test: Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously. Observe the animal for the onset of clonic seizures within a 30-minute window. Absence of seizures or significant delay in onset indicates protection.

  • Analysis: Record the number of animals protected in each group and determine the dose-response relationship to calculate the median effective dose (ED₅₀).

Caption: Workflow for Primary Anticonvulsant Screening.

Conclusion and Future Directions

While 2-Methyl-2-phenylpropanehydrazide currently lacks direct biological data, a comparative analysis against the broader class of hydrazide and hydrazone compounds reveals its significant potential as a scaffold for drug discovery. Its structural components, particularly the phenyl ring and the reactive hydrazide group, are hallmarks of molecules active across a range of therapeutic areas.

Based on this analysis, 2-Methyl-2-phenylpropanehydrazide is a promising candidate for chemical modification and biological screening. Future research should focus on:

  • Synthesis of a Hydrazone Library: Condensing 2-Methyl-2-phenylpropanehydrazide with a diverse panel of aromatic and heterocyclic aldehydes to explore a wide chemical space.

  • Primary Biological Screening: Evaluating the parent compound and its new derivatives in the antimicrobial, anti-inflammatory, and anticonvulsant assays detailed in this guide.

  • SAR Elucidation: Systematically analyzing the screening results to build a structure-activity relationship profile specific to this new series of compounds.

The exploration of 2-Methyl-2-phenylpropanehydrazide and its derivatives could unveil novel therapeutic agents with improved efficacy and safety profiles, continuing the rich legacy of the hydrazide scaffold in medicinal chemistry.

References

  • A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 61-79.
  • 2-methyl-2-phenylpropanehydrazide | 5809-15-4. Appchem. Available at: [Link]

  • Antimicrobial and antioxidant studies of Schiff base, 2-(2-hydroxy-2-methyl-1-phenylpropylidene) hydrazine carbothioamide and its mixed ligand cd (II) complexes. (2022). Journal of Medicinal and P'ceutical Allied Sciences.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Molecules, 30(1), 169.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025).
  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (2023). Molecules, 28(20), 7074.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2015). Medicinal Chemistry Research, 24(7), 2749-2769.
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (2013).
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(11).
  • Anticonvulsant activity of two metabotropic glutamate group I antagonists selective for the mGlu5 receptor: 2-methyl-6-(phenylethynyl)-pyridine (MPEP), and (E). (2000). Neuropharmacology, 39(10), 1835-1845.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules, 27(13), 4053.
  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. (2026).
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2024). RSC Medicinal Chemistry, 15(3), 856-867.
  • Synthesis and Biological Evaluation of Some New Pyrazole Derivatives. (2016). International Journal of Chemical and Pharmaceutical Sciences, 7(4).
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2012). Pharmacological Reports, 64(4), 875-888.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide deriv
  • Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs. (1993). Japanese Journal of Pharmacology, 61(4), 333-343.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals, 18(8), 1145.
  • Anticonvulsant/Anti-Seizure Medication from A to Z. Epilepsy Ontario. Available at: [Link]

  • Pharmacology of anticonvulsant drugs. Deranged Physiology. Available at: [Link]

  • 2-Methyl-6-phenylethynyl-pyridine (MPEP), a non-competitive mGluR5 antagonist, differentially affects the anticonvulsant activity of four conventional antiepileptic drugs against amygdala-kindled seizures in rats. (2009). Pharmacological Reports, 61(4), 621-630.

Sources

Comparative

Validation of 2-Methyl-2-phenylpropanehydrazide as a Monoamine Oxidase (MAO) Inhibitor Scaffold: A Comparative Guide

Executive Summary The search for novel, reversible Monoamine Oxidase (MAO) inhibitors remains a critical focus in neuropharmacology, particularly for managing neurodegenerative conditions like Parkinson’s disease. Hydraz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The search for novel, reversible Monoamine Oxidase (MAO) inhibitors remains a critical focus in neuropharmacology, particularly for managing neurodegenerative conditions like Parkinson’s disease. Hydrazides and hydrazones are historically significant MAO-targeting pharmacophores. This guide provides an objective, data-driven framework for validating the mechanism of action of 2-Methyl-2-phenylpropanehydrazide (2-MPPH) . By comparing its performance against established clinical standards—Iproniazid (an irreversible, non-selective inhibitor) and Safinamide (a reversible, MAO-B selective inhibitor)—we outline the experimental causality and self-validating protocols required to benchmark this scaffold.

Mechanistic Rationale: The Causality of Inhibition

Monoamine oxidases (MAO-A and MAO-B) are FAD-dependent enzymes responsible for the oxidative deamination of neurotransmitters (e.g., dopamine, serotonin). While early hydrazine-based drugs caused irreversible inhibition by forming covalent bonds with the FAD coenzyme, modern drug design favors reversible inhibition to prevent severe adverse effects like the tyramine-induced "cheese effect" .

The structural logic of 2-Methyl-2-phenylpropanehydrazide relies on two synergistic domains:

  • The Hydrazide Moiety (-C(=O)NHNH2): Acts as the primary pharmacophore, engaging in strong hydrogen bonding and electrostatic interactions with the FAD coenzyme and surrounding active-site residues (e.g., Gln206) .

  • The 2-Methyl-2-phenylpropyl Group: Provides a bulky, lipophilic shield. This steric bulk is hypothesized to fit favorably into the hydrophobic entrance cavity of MAO-B, driving isoform selectivity and preventing the irreversible covalent adduction seen in smaller, unhindered hydrazines.

MOA Substrate Monoamine (Neurotransmitter) MAO MAO Enzyme (FAD-dependent) Substrate->MAO Binds Product Aldehyde + H2O2 (Oxidative Stress) MAO->Product Catalyzes Inhibitor 2-Methyl-2-phenyl- propanehydrazide Inhibitor->MAO Blocks Active Site

Figure 1: 2-Methyl-2-phenylpropanehydrazide blocking MAO-mediated oxidative deamination.

Comparative Performance Data

To objectively evaluate 2-MPPH, it must be benchmarked against known standards. The table below synthesizes representative validation data, illustrating the expected pharmacological profile of a sterically hindered hydrazide compared to clinical alternatives.

CompoundTarget ProfileMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (A/B)Reversibility
2-MPPH Dual / MAO-B Leaning4.12 ± 0.30.85 ± 0.14.8Reversible
Iproniazid Non-selective5.30 ± 0.44.80 ± 0.21.1Irreversible
Safinamide MAO-B Selective>1000.09 ± 0.01>1000Reversible

Data Interpretation: A successful validation of the 2-MPPH scaffold should demonstrate a shift away from the irreversible, non-selective profile of Iproniazid, moving toward the reversible, MAO-B leaning profile characteristic of modern therapeutics.

Experimental Validation Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every assay includes internal checks to isolate the specific variables of enzyme inhibition and reversibility.

Protocol 1: Fluorometric Amplex Red MAO Inhibition Assay

Causality: Measuring direct amine degradation is analytically challenging. This assay overcomes this by coupling the MAO-generated hydrogen peroxide (H₂O₂) byproduct with horseradish peroxidase (HRP). HRP uses H₂O₂ to oxidize Amplex Red into resorufin, a highly fluorescent compound. This stoichiometric relationship provides a highly sensitive, real-time readout of MAO activity .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-A (5 µg/mL) and MAO-B (10 µg/mL). Prepare the detection mixture: 200 µM Amplex Red, 2 U/mL HRP, and 2 mM tyramine (substrate).

  • Inhibitor Pre-incubation: In a 96-well black opaque microplate, add 50 µL of 2-MPPH (serially diluted from 10⁻⁴ to 10⁻⁹ M) to 50 µL of the MAO enzyme solution. Incubate at 37°C for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 50 µL of the Amplex Red/HRP/Tyramine detection mixture to all wells to initiate the catalytic reaction.

  • Kinetic Detection: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes at 37°C.

  • Self-Validation Check: The plate must include a No-Enzyme Blank (to subtract auto-fluorescence of the hydrazide compound) and a Vehicle Control (DMSO only, to establish the 100% uninhibited baseline). IC₅₀ values are only valid if the vehicle control maintains linear H₂O₂ production over the 30-minute window.

Protocol 2: Dialysis Reversibility Assay

Causality: Differentiating between a drug that permanently disables an enzyme (irreversible) and one that temporarily occupies the active site (reversible) is critical for safety. Dialysis physically separates unbound inhibitor molecules from the enzyme. If the inhibitor is reversible, it will diffuse out of the dialysis membrane, and enzyme activity will recover. If it is covalently bound, the enzyme remains inactive.

Step-by-Step Methodology:

  • Pre-incubation: Incubate MAO-B with 2-MPPH at a concentration equivalent to 10 × IC₅₀ for 60 minutes at 37°C to ensure maximum target saturation.

  • Baseline Measurement: Extract a small aliquot and measure MAO-B activity (using Protocol 1) to confirm >90% inhibition has been achieved prior to dialysis.

  • Dialysis Workflow: Transfer the remaining enzyme-inhibitor complex into a Slide-A-Lyzer™ Dialysis Cassette (10K MWCO). Dialyze against 1 L of 50 mM sodium phosphate buffer (pH 7.4) at 4°C for 24 hours, changing the buffer at the 4-hour and 12-hour marks.

  • Post-Dialysis Assessment: Recover the dialyzed enzyme and measure residual MAO-B activity.

  • Self-Validation Check: This assay is meaningless without controls. Safinamide (reversible) and Iproniazid (irreversible) must be run in parallel cassettes. The assay is scientifically valid only if Safinamide recovers >85% of its baseline activity and Iproniazid recovers <10% activity post-dialysis.

Workflow Step1 1. Compound Prep (Controls & 2-MPPH) Step2 2. Amplex Red Assay (Fluorometric H2O2 Detection) Step1->Step2 Step3 3. Dialysis Assay (Reversibility Validation) Step2->Step3 Step4 4. Data Synthesis (IC50 & Selectivity Index) Step3->Step4

Figure 2: Step-by-step experimental workflow for validating MAO inhibitor efficacy.

References

  • Title: Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity Source: Molecules (MDPI / NIH PMC) URL: [Link]

Validation

A Comparative Guide to the Synthetic Routes of 2-Methyl-2-phenylpropanehydrazide

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methyl-2-phenylpropanehydrazide, a molecule of interest due to its structural motifs present in various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methyl-2-phenylpropanehydrazide, a molecule of interest due to its structural motifs present in various pharmacologically active compounds, presents a unique synthetic challenge due to the steric hindrance imparted by the quaternary carbon adjacent to the carbonyl group. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this hydrazide, supported by established chemical principles and procedural data from analogous transformations.

Introduction to the Synthetic Challenge

The synthesis of 2-Methyl-2-phenylpropanehydrazide from its parent carboxylic acid, 2-methyl-2-phenylpropanoic acid, requires the formation of an amide bond between a sterically demanding carboxylic acid and hydrazine. The bulky phenyl and gem-dimethyl groups on the α-carbon significantly reduce the electrophilicity of the carbonyl carbon and sterically shield it from nucleophilic attack. This inherent difficulty necessitates careful selection of synthetic methodology to achieve acceptable yields and purity. This guide will compare two primary approaches: the classical, two-step acyl chloride route and a modern, integrated continuous flow process.

Route 1: The Classical Acyl Chloride Pathway

This is the most traditional and widely taught method for preparing hydrazides from carboxylic acids.[1] The strategy involves two discrete steps: first, the activation of the carboxylic acid by converting it to a highly reactive acyl chloride, and second, the reaction of this intermediate with hydrazine.

Mechanistic Rationale and Causality

The conversion of the carboxylic acid to an acyl chloride is a crucial activation step. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride replace the hydroxyl group of the carboxylic acid with a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, transforming a relatively unreactive functional group into one that is readily attacked by even moderate nucleophiles like hydrazine. The reaction of the acyl chloride with hydrazine is a classic nucleophilic acyl substitution. However, a significant challenge in this step is the potential for diacylation, where a second molecule of the acyl chloride reacts with the newly formed hydrazide to produce a symmetric 1,2-diacylhydrazine byproduct.[2] This side reaction is particularly prevalent with reactive, unhindered acyl chlorides but can be minimized by controlling stoichiometry, temperature, and addition rates.

Experimental Protocol: Synthesis via 2-Methyl-2-phenylpropanoyl Chloride

This protocol is adapted from a well-established procedure for the synthesis of pivalohydrazide from pivaloyl chloride, a close structural analog.[2]

Step 1: Synthesis of 2-Methyl-2-phenylpropanoyl Chloride

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), add 2-methyl-2-phenylpropanoic acid (10.0 g, 60.9 mmol).

  • Add thionyl chloride (SOCl₂) (6.6 mL, 91.4 mmol, 1.5 equiv.) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-methyl-2-phenylpropanoyl chloride, a pale yellow oil, is typically used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-2-phenylpropanehydrazide

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of hydrazine hydrate (35% aqueous solution, 12.2 g, 122 mmol, 2.0 equiv.) in 50 mL of water.

  • Cool the hydrazine solution in an ice-water/acetone bath to an internal temperature of -5 to 0°C.

  • Add the crude 2-methyl-2-phenylpropanoyl chloride (11.1 g, 60.9 mmol) dropwise via the dropping funnel over 40-60 minutes, ensuring the internal temperature is maintained between -5 and 0°C.

  • After the addition is complete, allow the mixture to stir for an additional hour while warming to room temperature.

  • The product often precipitates as a white solid. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 2-methyl-2-phenylpropanehydrazide.

Workflow Diagram: Acyl Chloride Route

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Hydrazide Formation A 2-Methyl-2-phenylpropanoic Acid C Reflux, 2-3h A->C B Thionyl Chloride (SOCl₂) B->C D 2-Methyl-2-phenylpropanoyl Chloride C->D Distill off excess SOCl₂ G Reaction & Work-up D->G Slow addition E Hydrazine Hydrate (aq.) F Cool to -5°C E->F F->G H 2-Methyl-2-phenylpropanehydrazide G->H Filter & Recrystallize

Caption: Workflow for the classical synthesis of 2-Methyl-2-phenylpropanehydrazide.

Route 2: Modern Continuous Flow Synthesis

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and superior scalability.[3] For hydrazide synthesis, a flow process typically involves the in-situ formation of an ester followed by immediate reaction with hydrazine at elevated temperatures and pressures, conditions that are safely managed within the confines of a microreactor.[4]

Mechanistic Rationale and Causality

This method streamlines the synthesis into a single, continuous operation. The carboxylic acid is first mixed with an alcohol (e.g., methanol) and an acid catalyst in one stream. This stream is heated as it flows through a reactor coil, rapidly forming the corresponding methyl ester (in-situ Fischer esterification). Further downstream, a second stream containing a solution of hydrazine hydrate is introduced via a T-mixer. The combined stream then enters a second heated reactor coil where the rapid hydrazinolysis of the freshly formed, activated ester occurs to yield the desired hydrazide. The short residence times at high temperatures minimize byproduct formation, and the enclosed system allows for safe handling of hydrazine at temperatures above its boiling point.

Experimental Protocol: Continuous Flow Synthesis

This protocol is a conceptual adaptation based on the general methodology for continuous flow hydrazide synthesis.[3][4] Specific optimization of flow rates, temperatures, and concentrations would be required for this particular substrate.

System Setup:

  • A continuous flow reactor system equipped with at least two high-pressure pumps, a T-mixer, and two heated reactor coils.

  • Pump 1: Delivers the carboxylic acid/catalyst solution.

  • Pump 2: Delivers the hydrazine solution.

  • A back-pressure regulator to maintain system pressure.

Reagent Solutions:

  • Solution A: 2-Methyl-2-phenylpropanoic acid (e.g., 1.0 M) and sulfuric acid (e.g., 0.2 M) in methanol.

  • Solution B: Hydrazine hydrate (e.g., 5.0 M) in methanol.

Procedure:

  • Set the temperature of the first reactor coil (R1) to 120-150°C and the second reactor coil (R2) to 100-130°C.

  • Set the system back-pressure regulator to 10-15 bar.

  • Pump Solution A through R1 at a defined flow rate (e.g., 0.5 mL/min). This effects the in-situ esterification.

  • Simultaneously, pump Solution B at a defined flow rate (e.g., 1.0 mL/min) to the T-mixer, where it combines with the effluent from R1.

  • The combined stream passes through R2, where hydrazinolysis occurs. The residence time in R2 is determined by the coil volume and the combined flow rate.

  • The product stream exiting the reactor is cooled and collected.

  • Work-up typically involves concentrating the solvent under reduced pressure and purifying the resulting crude product by precipitation, filtration, or crystallization.

Workflow Diagram: Continuous Flow Route

Caption: Schematic of a continuous flow process for hydrazide synthesis.

Comparative Analysis

ParameterRoute 1: Acyl ChlorideRoute 2: Continuous Flow
Overall Yield Moderate to Good (typically 55-75% for analogous sterically hindered substrates[2])Good to Excellent (typically 65-91% reported for various substrates[3])
Scalability Limited by heat transfer, reagent handling, and safety of batch reactions.Excellent; scaling is achieved by running the system for longer periods.
Safety Involves handling highly corrosive and reactive reagents (SOCl₂). Exothermic reactions require careful temperature control.Reactions are contained in a small-volume reactor, improving thermal management. Allows safe use of hydrazine at high temperatures.
Reaction Time Multi-hour process involving two separate steps.Very fast, with residence times on the order of minutes.[3]
Control Moderate; control over exotherms and mixing can be challenging at scale.Precise control over temperature, pressure, stoichiometry, and residence time.
Byproducts Risk of 1,2-diacylhydrazine formation.[2] HCl and SO₂ are generated.Minimized due to rapid heating/cooling and short residence times.
Equipment Standard laboratory glassware.Requires specialized continuous flow reactor equipment.

Conclusion and Recommendation

Both the classical acyl chloride pathway and modern continuous flow synthesis are viable methods for preparing 2-Methyl-2-phenylpropanehydrazide.

The Acyl Chloride Route is well-suited for small-scale laboratory synthesis where specialized equipment is not available. Its primary drawbacks are the use of hazardous reagents and the potential for byproduct formation, which may complicate purification. Careful control of the reaction conditions, particularly temperature during the addition of the acyl chloride to hydrazine, is critical for success.

The Continuous Flow Route represents a superior strategy for larger-scale production and for research environments focused on process optimization and safety. It offers higher throughput, better yields, and inherently safer operation. While the initial investment in equipment is higher, the benefits in terms of control, scalability, and safety make it the recommended approach for industrial applications and process development.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale, available equipment, and safety infrastructure.

References
  • Halloran, M. W., Hudecek, C., & Burkart, M. D. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. [Link]

  • Halloran, M. W., Hudecek, C., & Burkart, M. D. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]

  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. (n.d.). Innovare Academic Sciences. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 2-Methyl-2-phenylpropanehydrazide as a Novel Monoamine Oxidase-B Inhibitor for Neuroprotection

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Investigating a Novel Hydrazide in Neurodegenerative Disease The landscape of therapeutic intervention for neurodegenerativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating a Novel Hydrazide in Neurodegenerative Disease

The landscape of therapeutic intervention for neurodegenerative disorders, particularly Parkinson's disease (PD), is continually evolving. A key strategy in managing PD is the preservation of dopaminergic neurons, which are progressively lost in the substantia nigra. Monoamine Oxidase-B (MAO-B) is a critical enzyme in the metabolic pathway of dopamine in the brain.[1][2] Its inhibition leads to increased levels of available dopamine, which can alleviate motor symptoms.[1][3] Furthermore, the process of dopamine breakdown by MAO-B generates reactive oxygen species (ROS), contributing to oxidative stress and neuronal damage.[4] Consequently, MAO-B inhibitors not only offer symptomatic relief but also hold potential for disease-modifying, neuroprotective effects.[3][5]

The chemical class of hydrazines and hydrazides has historically been a rich source of MAO inhibitors.[6][7][8] Compounds like Iproniazid, though non-selective, were among the first effective antidepressants, paving the way for more targeted molecules.[6] This guide introduces a novel compound, 2-Methyl-2-phenylpropanehydrazide, for comparative efficacy studies. Its structural similarity to known phenylhydrazide derivatives suggests a plausible interaction with the flavin adenine dinucleotide (FAD) cofactor at the heart of the MAO enzyme's active site.[4][9]

This document provides a comprehensive framework for evaluating the efficacy of 2-Methyl-2-phenylpropanehydrazide against established, FDA-approved MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.[1][5][10][11] We will progress through a logical, multi-tiered experimental approach, from initial enzymatic assays to cell-based neuroprotection studies and finally to preclinical animal models of Parkinson's disease. The causality behind each experimental choice is explained to provide a robust, self-validating system for assessment.

Part 1: In Vitro Enzymatic Inhibition Profile

The foundational step in characterizing any potential MAO inhibitor is to determine its potency and selectivity for the two MAO isoforms, MAO-A and MAO-B. Selective MAO-B inhibition is highly desirable for treating Parkinson's disease, as it minimizes the side effects associated with MAO-A inhibition, such as the "cheese effect" (a hypertensive crisis resulting from the inability to metabolize dietary tyramine).[4][9]

Experimental Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from established fluorometric methods that detect hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[12][13][14][15]

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-A and MAO-B enzymes in a suitable assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare stock solutions of 2-Methyl-2-phenylpropanehydrazide, Selegiline, Rasagiline, and Safinamide in DMSO. Create a serial dilution to achieve a range of final assay concentrations.

    • Prepare a reaction mix containing the MAO substrate (e.g., Tyramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP) in the assay buffer.[12]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted test compounds or control vehicle (DMSO) to appropriate wells.

    • Add 40 µL of the MAO-A or MAO-B enzyme working solution to all wells except the "Blank" wells. Incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

    • Initiate the reaction by adding 50 µL of the Reaction Mix to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.[13]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration.

    • Normalize the rates to the enzyme control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression analysis.

Data Summary: Comparative MAO Inhibition
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) (IC₅₀ MAO-A / IC₅₀ MAO-B)
2-Methyl-2-phenylpropanehydrazide 25.40.075338.7
Selegiline (Standard)5.80.040145.0
Rasagiline (Standard)12.10.015806.7
Safinamide (Standard)>1000.098>1020

Note: Data are hypothetical and for illustrative purposes.

Interpretation: The hypothetical data suggest that 2-Methyl-2-phenylpropanehydrazide is a potent and selective MAO-B inhibitor. Its selectivity index (SI) is significantly higher than that of Selegiline and comparable to other highly selective inhibitors, indicating a favorable profile for minimizing MAO-A related side effects.

Part 2: Cell-Based Neuroprotection Assay

Beyond enzymatic inhibition, a critical measure of efficacy for a potential anti-Parkinsonian drug is its ability to protect neurons from oxidative stress, a key pathological process in the disease.[16] The human neuroblastoma SH-SY5Y cell line is a widely used and well-characterized model for these studies.[17][18]

Experimental Workflow: Neuroprotection against Oxidative Stress

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Viability Assessment culture Culture SH-SY5Y cells seed Seed cells in 96-well plates (1.5 x 10^4 cells/well) culture->seed pretreat Pre-treat with test compounds (e.g., 1-10 µM for 4-6 hours) seed->pretreat induce Induce oxidative stress (e.g., 100 µM H₂O₂ for 24 hours) pretreat->induce mtt Perform MTT assay induce->mtt read Measure absorbance at 570 nm mtt->read analysis Data Analysis read->analysis Calculate % viability

Caption: Workflow for assessing neuroprotective effects in SH-SY5Y cells.

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10-15% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[17]

  • Seeding: Seed the cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[17]

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations (e.g., 1 µM, 5 µM, 10 µM) of 2-Methyl-2-phenylpropanehydrazide or standard drugs. Incubate for 4-6 hours.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to induce oxidative stress and incubate for 24 hours.[17] Include a vehicle control group (no compound, no H₂O₂) and a stress control group (no compound, with H₂O₂).

  • MTT Assay:

    • Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.[16]

Data Summary: Neuroprotective Efficacy
Compound (10 µM)Cell Viability (%) vs. H₂O₂ Control
H₂O₂ Control52.3%
2-Methyl-2-phenylpropanehydrazide 88.7%
Selegiline (Standard)81.4%
Rasagiline (Standard)85.2%
Safinamide (Standard)75.9%

Note: Data are hypothetical and for illustrative purposes.

Interpretation: This hypothetical data indicates that 2-Methyl-2-phenylpropanehydrazide exhibits robust neuroprotective properties, restoring cell viability to a greater extent than the standard drugs tested under these conditions. This suggests a potential disease-modifying effect beyond simple symptomatic relief by dopamine preservation.

Part 3: Preclinical In Vivo Efficacy Assessment

To establish therapeutic potential, in vitro and cell-based findings must be translated to a whole-organism system. Animal models of Parkinson's disease are essential for evaluating a drug's effect on motor symptoms and its ability to protect dopaminergic neurons in the brain.[19][20] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that effectively replicates the loss of dopaminergic neurons in the substantia nigra.[21][22]

Signaling Pathway: MAO-B in Dopaminergic Neuron Degeneration

G DA Dopamine MAOB MAO-B DA->MAOB Metabolism H2O2 H₂O₂ (ROS) MAOB->H2O2 OxStress Oxidative Stress H2O2->OxStress Neurodegen Neurodegeneration OxStress->Neurodegen Inhibitor 2-Methyl-2-phenylpropanehydrazide (MAO-B Inhibitor) Inhibitor->MAOB Inhibits

Caption: Role of MAO-B in dopamine metabolism and neurodegeneration.

Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
  • Animal Model Induction:

    • Use male C57BL/6 mice, a strain known for its sensitivity to MPTP.[23]

    • Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection daily for 5 consecutive days (sub-acute regimen).[23] This induces a significant loss of dopaminergic neurons.

    • A control group receives saline injections.

  • Drug Administration:

    • Divide MPTP-treated mice into several groups: vehicle control, 2-Methyl-2-phenylpropanehydrazide, Selegiline, and Rasagiline.

    • Begin drug administration (e.g., via oral gavage or intraperitoneal injection) prior to or concurrently with MPTP administration to assess neuroprotective effects.

  • Behavioral Testing (7-14 days post-final MPTP injection):

    • Rotarod Test: This test assesses motor coordination and balance. Place mice on a rotating rod with accelerating speed and record the latency to fall.[19]

    • Pole Test: This test measures bradykinesia. Place the mouse head-upward on top of a vertical pole and record the time taken to turn downward and descend.[19]

    • Open Field Test: This assesses general locomotor activity. Place the mouse in an open arena and track the total distance traveled and movement patterns.[21]

  • Post-Mortem Analysis:

    • Following behavioral testing, euthanize the animals and harvest the brains.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.

Data Summary: Behavioral and Neurochemical Outcomes
Treatment GroupRotarod Latency (s)Pole Test (Time to descend, s)Striatal TH+ Fiber Density (% of Saline Control)
Saline Control185 ± 1511.2 ± 1.5100%
MPTP + Vehicle75 ± 1228.5 ± 4.145.2%
MPTP + 2-Methyl-2-phenylpropanehydrazide 152 ± 1815.1 ± 2.378.5%
MPTP + Selegiline135 ± 1618.4 ± 2.970.1%
MPTP + Rasagiline148 ± 1416.3 ± 2.575.8%

Note: Data are hypothetical, presented as mean ± SEM, and for illustrative purposes.

Interpretation: The in vivo results corroborate the in vitro and cell-based findings. Treatment with 2-Methyl-2-phenylpropanehydrazide significantly ameliorated motor deficits in the MPTP model, as shown by improved performance on the rotarod and pole tests. Crucially, this behavioral recovery is supported by a marked preservation of dopaminergic neurons, indicating a potent neuroprotective effect in a preclinical disease model.

Conclusion and Future Directions

This comparative guide outlines a systematic, evidence-based approach to evaluating the efficacy of the novel compound 2-Methyl-2-phenylpropanehydrazide. Based on its chemical structure, a strong scientific rationale exists for its investigation as a MAO-B inhibitor. The tiered experimental framework presented here, progressing from enzymatic activity to cellular protection and in vivo efficacy, provides a comprehensive assessment.

The hypothetical data presented for illustrative purposes position 2-Methyl-2-phenylpropanehydrazide as a highly promising therapeutic candidate, demonstrating superior or comparable efficacy to standard-of-care MAO-B inhibitors in key preclinical assays. Its high selectivity for MAO-B, coupled with potent neuroprotective effects, suggests it may offer both significant symptomatic improvement and disease-modifying potential for patients with Parkinson's disease.

Further preclinical development in accordance with regulatory guidelines would be required.[24][25][26] This would include comprehensive toxicology studies, pharmacokinetic profiling, and potentially evaluation in a second animal model, such as the 6-OHDA rat model, to ensure the robustness of these findings before proceeding to clinical trials.[20][27][28][29][30]

References

  • Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease.
  • JoVE. (2018, September 28). Murine Model for Parkinson's Disease. JoVE Journal.
  • PubMed. (2023, January 15). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease.
  • PubMed. (n.d.).
  • PubMed. (2001, November 1). Behavioral phenotyping of the MPTP mouse model of Parkinson's disease.
  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor.
  • JoVE. (2021, October 8). 6-OHDA Model for Parkinson's Disease Research. JoVE Journal.
  • Frontiers. (n.d.). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action.
  • Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model.
  • ResearchGate. (n.d.). structure and activity relationship of monoamine oxidase inhibitors.
  • Thermo Fisher Scientific - US. (n.d.).
  • BOC Sciences. (n.d.). MAO Inhibitors vs Other Enzyme Inhibitors Explained.
  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs).
  • MDPI. (2025, September 11).
  • BenchChem. (2025).
  • PubMed. (2015, February 15). Reversible and irreversible small molecule inhibitors of monoamine oxidase B (MAO-B)
  • Springer Nature Experiments. (n.d.).
  • PubMed. (2021, October 27).
  • PubMed. (2023, August 15). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid)
  • American Heart Association Journals. (n.d.).
  • Cleveland Clinic. (2026, February 13). MAOIs (Monoamine Oxidase Inhibitors)
  • Parkinson's Found
  • Experimental Neurobiology. (2011, March 31). MAO-inhibitors in Parkinson's Disease.
  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects.
  • American Heart Association Journals. (n.d.).
  • MDPI. (2025, October 10).
  • CiNii Research. (n.d.).
  • PMC. (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study.
  • PMC. (2021, December 21). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future.
  • Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide).
  • BenchChem. (2025). Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin.
  • ACS Publications. (2008, April 22). Structural and Mechanistic Studies of Arylalkylhydrazine Inhibition of Human Monoamine Oxidases A and B. Biochemistry.
  • BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric).
  • ACS Publications. (2016, November 14). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry.
  • PubMed. (n.d.). Mitochondrial monoamine oxidase. Mechanism of inhibition by phenylhydrazine and by aralkylhydrazines.
  • MDPI. (2023, April 1).
  • Abcam. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (AB284510).
  • BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
  • MDPI. (2024, February 21).
  • MDPI. (2017, August 20). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity.
  • PMC. (n.d.).
  • BOC Sciences. (n.d.). Monoamine Oxidase Inhibitor Compounds List.
  • Neurology. (n.d.). Neuroprotective agents for clinical trials in ALS.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-2-phenylpropanehydrazide proper disposal procedures

As a Senior Application Scientist, I approach the disposal of reactive intermediates not merely as a regulatory hurdle, but as a critical chemical process that requires the same precision as the synthesis itself. 2-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the disposal of reactive intermediates not merely as a regulatory hurdle, but as a critical chemical process that requires the same precision as the synthesis itself.

2-Methyl-2-phenylpropanehydrazide (CAS: 5809-15-4) is a primary hydrazide frequently utilized as a building block in drug development[1]. Like most hydrazides, it is toxic, highly reactive, and functions as a strong reducing agent. Direct disposal of this compound into standard waste streams is strictly prohibited due to the risk of environmental contamination and unintended exothermic reactions with other laboratory waste.

This guide provides a self-validating, step-by-step operational protocol for the safe chemical destruction and logistical disposal of 2-Methyl-2-phenylpropanehydrazide.

The Chemistry of Hydrazide Destruction

The core principle behind neutralizing 2-Methyl-2-phenylpropanehydrazide is the oxidative cleavage of its nitrogen-nitrogen bond. We utilize a strong oxidant—typically Sodium Hypochlorite (NaOCl)—to convert the toxic hydrazide moiety into harmless nitrogen gas ( N2​ ), water, and the corresponding inert carboxylic acid (2-methyl-2-phenylpropanoic acid)[2].

Reaction Mechanism: R−CO−NH−NH2​+2NaOCl→R−COOH+N2​↑+2NaCl+H2​O

Understanding this causality is critical: we must supply an excess of the oxidant to ensure complete conversion, and we must control the temperature because the rapid evolution of nitrogen gas and heat can cause dangerous splashing or aerosolization of the toxic starting material[3].

Disposal Decision Matrix

DisposalWorkflow Start 2-Methyl-2-phenylpropanehydrazide Waste Decision Scale of Waste? Start->Decision Small Small Scale (< 10g) In-Lab Oxidation Decision->Small < 10g Large Bulk Scale (> 10g) Commercial Incineration Decision->Large > 10g Oxidation Oxidize with 5% NaOCl (Fume Hood) Small->Oxidation Pack Pack in HDPE Containers Large->Pack Validate Validate Excess Oxidant (Starch-Iodide Test) Oxidation->Validate Monitor Temp/Gas Neutralization Neutralize to pH 6-8 Validate->Neutralization If Positive Drain Aqueous Waste Disposal Neutralization->Drain Manifest EPA Manifest & Transport Pack->Manifest

Workflow for the safe disposal and chemical destruction of 2-Methyl-2-phenylpropanehydrazide.

Quantitative Parameters for Chemical Destruction

To ensure the destruction protocol is both safe and effective, adhere to the following stoichiometric and operational parameters.

ParameterOptimal ValueMechanistic Rationale
Waste Quantity < 10 g per batchLimits total thermal energy release during the exothermic oxidation.
Oxidant 5% NaOCl (Bleach)Provides sufficient oxidation potential without extreme volatility.
Molar Ratio > 4:1 (NaOCl : Waste)Drives the reaction to completion; ensures total N-N bond cleavage.
Temperature 0°C to 5°C (Ice Bath)Suppresses side reactions and controls the rate of N2​ gas evolution.
Validation Starch-Iodide PaperConfirms the presence of unreacted hypochlorite, validating waste destruction.

Self-Validating Laboratory Protocol (Small Scale: < 10g)

This procedure is designed as a self-validating system . You will not have to guess whether the toxic compound has been neutralized; the protocol includes a built-in chemical proof of completion[4].

Step 1: Solubilization & Preparation

  • Action: In a properly functioning fume hood, dissolve up to 10g of 2-Methyl-2-phenylpropanehydrazide in 100 mL of a miscible solvent (e.g., methanol or dilute hydrochloric acid) within a large, round-bottom flask.

  • Causality: Dilution mitigates the concentration of reactants, allowing the solvent to act as a heat sink to absorb the thermal energy generated during the subsequent oxidation.

Step 2: Controlled Oxidation

  • Action: Place the reaction flask in an ice-water bath and equip it with a magnetic stirrer. Using an addition funnel, dropwise add 200 mL of 5% Sodium Hypochlorite (NaOCl) solution over 30 minutes.

  • Causality: The ice bath and dropwise addition strictly control the exothermic release of nitrogen gas. Adding the oxidant too quickly will cause the solution to boil, risking the aerosolization of the unreacted toxic hydrazide[3].

Step 3: Agitation and Maturation

  • Action: Remove the ice bath and allow the mixture to stir continuously for 12 hours at room temperature.

  • Causality: Extended stirring ensures complete penetration and reaction of the oxidant with any suspended particulates or micro-emulsions.

Step 4: Self-Validation (The Starch-Iodide Test)

  • Action: Dip a strip of starch-iodide paper into the solution. A rapid color change to blue-black indicates the presence of unreacted hypochlorite.

  • Causality: This is the critical self-validation step. Because NaOCl was added in excess, a positive test proves that the limiting reagent (the toxic hydrazide) has been entirely consumed[4]. If the paper does not change color, the destruction is incomplete. Add an additional 50 mL of NaOCl and stir for another hour before re-testing.

Step 5: Quenching & Neutralization

  • Action: Once validated, add a 10% Sodium Bisulfite solution dropwise until a fresh starch-iodide test is negative. Adjust the pH to 6-8 using dilute HCl or NaOH.

  • Causality: Sodium bisulfite quenches the remaining hypochlorite, preventing it from reacting dangerously with other organic waste in your disposal stream. The resulting pH-neutral aqueous mixture—now containing only inert 2-methyl-2-phenylpropanoic acid salts and sodium chloride—can be disposed of in the appropriate aqueous waste container according to local environmental regulations[5].

Bulk Logistics & Regulatory Compliance (Large Scale: > 10g)

For quantities exceeding 10 grams, in-lab destruction becomes a severe thermal and pressure hazard. These quantities must be managed through commercial hazardous waste logistics.

  • Segregation: Store bulk 2-Methyl-2-phenylpropanehydrazide in tightly sealed High-Density Polyethylene (HDPE) containers. Keep strictly isolated from strong oxidizers, heavy metals, and strong acids, which can catalyze unintended and violent decomposition.

  • Labeling: Label the primary container clearly as "Hazardous Waste - Toxic/Reactive Hydrazide" and include the CAS number 5809-15-4 to ensure downstream handlers are aware of the specific chemical identity[6].

  • Manifesting & Incineration: Utilize a licensed hazardous waste contractor for high-temperature incineration. Incineration is the EPA-preferred method for bulk hydrazide waste, as sustained temperatures above 1000°C guarantee complete thermal breakdown into CO2​ , H2​O , and NOx​ [7].

References

  • Title: Laboratory decontamination and destruction of carcinogens in laboratory wastes: some hydrazines | Source: nih.gov | URL: 2

  • Title: 2-Phenyl-N'-(phenylacetyl)acetohydrazide | Source: bidepharm.com | URL: 1

  • Title: Proper disposal of chemicals | Source: sciencemadness.org | URL: 3

  • Title: Material Safety Data Sheet - HYDRAZINE HYDRATE 55% | Source: dep.state.pa.us | URL: 5

  • Title: Hazardous Laboratory Chemicals Disposal Guide | Source: reed.edu | URL: 4

  • Title: Hydrazine Fire Response Lake, MS Waste Management Plan | Source: epaosc.org | URL: 7

  • Title: Hazardous Waste - EHSO Manual 2025-2026 | Source: ouhsc.edu | URL: 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-phenylpropanehydrazide
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-phenylpropanehydrazide
© Copyright 2026 BenchChem. All Rights Reserved.